Jujuboside B1
Description
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Properties
Molecular Formula |
C52H84O21 |
|---|---|
Molecular Weight |
1045.2 g/mol |
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[(2S,3R,4S,5S)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,18R,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C52H84O21/c1-22(2)15-24-16-50(8,63)42-25-9-10-30-48(6)13-12-31(47(4,5)29(48)11-14-49(30,7)51(25)20-52(42,73-24)66-21-51)69-45-41(72-44-38(62)35(59)32(56)23(3)67-44)39(27(55)19-65-45)70-46-40(36(60)34(58)28(17-53)68-46)71-43-37(61)33(57)26(54)18-64-43/h15,23-46,53-63H,9-14,16-21H2,1-8H3/t23-,24+,25-,26-,27+,28-,29+,30-,31+,32+,33+,34-,35+,36+,37-,38-,39+,40-,41-,42+,43-,44+,45+,46+,48+,49-,50+,51+,52+/m1/s1 |
InChI Key |
OAVAUZCEOWCYCC-WXTVVVFBSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Jujuboside B1: A Technical Guide to its Biochemical and Physiological Actions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jujuboside B1 (JuB), a triterpenoid (B12794562) saponin (B1150181) isolated from the seeds of Ziziphus jujuba var. spinosa, has garnered significant scientific interest for its diverse pharmacological activities. Traditionally used in Asian medicine for insomnia and anxiety, modern research has unveiled its potential in oncology, neuroprotection, and cardiovascular health. This technical guide provides an in-depth overview of the fundamental biochemical and physiological actions of this compound, with a focus on its molecular mechanisms. Detailed experimental methodologies, quantitative data summaries, and visual representations of key signaling pathways are presented to facilitate further research and drug development efforts.
Introduction
This compound is a key bioactive constituent of Ziziphi Spinosi Semen, a well-known traditional medicine. Its chemical structure, characterized by a complex glycosidic linkage to a triterpenoid aglycone, underpins its diverse biological effects. This document serves as a comprehensive resource for understanding the multifaceted actions of JuB at the molecular and physiological levels.
Anticancer Effects
This compound has demonstrated potent anticancer activities in a variety of cancer cell lines through the induction of apoptosis and autophagy, as well as the inhibition of angiogenesis.
Induction of Apoptosis and Autophagy
JuB induces programmed cell death in cancer cells via multiple signaling cascades.
-
Extrinsic Apoptosis Pathway: JuB upregulates the expression of Fas Ligand (FasL), leading to the activation of caspase-8 and subsequently caspase-3, culminating in apoptosis.[1]
-
p38/JNK Pathway: The activation of p38 and c-Jun N-terminal kinase (JNK) signaling pathways is also implicated in JuB-induced apoptosis.[1]
-
PI3K/Akt Pathway: In some cancer types, JuB has been shown to inhibit the PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation.
-
Autophagy: JuB can induce protective autophagy in some cancer cells, a process that can either promote or inhibit cell survival depending on the cellular context.[1]
Inhibition of Angiogenesis
JuB exhibits anti-angiogenic properties by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.[2][3] This inhibition disrupts the formation of new blood vessels, which are crucial for tumor growth and metastasis.
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic effects of this compound have been quantified in various cancer cell lines, with IC50 values indicating its potency.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| HCT-15 | Colorectal Cancer | Not Specified | Not Specified | [2] |
| HCT 116 | Colorectal Cancer | Not Specified | Not Specified | [1] |
| AGS | Gastric Adenocarcinoma | Not Specified | Not Specified | [1] |
| NCI-H1299 | Non-Small Cell Lung Cancer | 24 | 65.03 | [4] |
| NCI-H1299 | Non-Small Cell Lung Cancer | 48 | 55.27 | [4] |
Experimental Protocols
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, NCI-H1299) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 80, 160, 320 µM) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.
-
Cell Treatment: Treat cancer cells with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Protein Extraction: Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins onto a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies and dilutions:
-
p-p38 (1:1000, Cell Signaling Technology)
-
p38 (1:1000, Cell Signaling Technology)
-
p-JNK (1:1000, Cell Signaling Technology)
-
JNK (1:1000, Cell Signaling Technology)
-
p-VEGFR2 (1:1000, Cell Signaling Technology)
-
VEGFR2 (1:1000, Cell Signaling Technology)
-
β-actin (1:5000, as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway Diagrams
Sedative and Anxiolytic Effects
This compound's traditional use for treating insomnia and anxiety is supported by modern pharmacological studies that point to its interaction with key neurotransmitter systems.
Modulation of GABAergic and Serotonergic Systems
The sedative and anxiolytic effects of JuB are believed to be mediated through the enhancement of the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the brain. It may also influence the serotonergic system, which is involved in mood and sleep regulation.
Effects on the Blood-Brain Barrier
Studies on a combination of Jujuboside A and B suggest an interesting mechanism involving the modulation of the blood-brain barrier. By altering the expression of tight junction proteins in the hypothalamus, Jujubosides may influence the passage of substances into the brain, thereby affecting sleep and anxiety levels.[5][6]
Quantitative Data: Sedative Effects
The sedative properties of Jujubosides have been evaluated in animal models, demonstrating a significant impact on sleep parameters.
| Treatment | Dose | Sleep Latency (min) | Sleep Duration (min) | Reference |
| Control | - | ~6 | ~30 | [7] |
| Jujube Extract (ZW-FM) | 100 mg/kg | No significant change | Significantly increased | [7] |
| Jujube Extract (ZW-FM) | 150 mg/kg | No significant change | Significantly increased | [7] |
| Jujuboside A | Not Specified | Significantly shortened | Significantly prolonged | [8] |
Experimental Protocols
-
Animal Acclimation: Acclimate male ICR mice to the experimental environment for at least one week.
-
Drug Administration: Administer this compound or vehicle (e.g., saline) orally or intraperitoneally.
-
Pentobarbital (B6593769) Injection: After a set period (e.g., 30 minutes), inject pentobarbital sodium (e.g., 45-50 mg/kg, i.p.) to induce sleep.
-
Measurement of Sleep Latency: Record the time from pentobarbital injection to the loss of the righting reflex (the time it takes for the mouse to be unable to right itself when placed on its back).
-
Measurement of Sleep Duration: Record the time from the loss to the recovery of the righting reflex.
-
Apparatus: Use an elevated plus-shaped maze with two open arms and two enclosed arms.
-
Animal Acclimation: Acclimate mice or rats to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound or vehicle at a specified time before the test.
-
Test Procedure: Place the animal in the center of the maze, facing an open arm.
-
Data Recording: Record the number of entries into and the time spent in the open and closed arms for a 5-minute period using a video tracking system.
-
Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries as measures of anxiety-like behavior. An increase in these parameters suggests an anxiolytic effect.[9]
Logical Relationship Diagram
Neuroprotective Effects
This compound has shown promise in protecting neuronal cells from oxidative stress-induced damage, a key factor in neurodegenerative diseases like Parkinson's disease.
Protection against 6-OHDA-Induced Neurotoxicity
In cellular models of Parkinson's disease using the neurotoxin 6-hydroxydopamine (6-OHDA), Jujubosides A and B have been shown to rescue neuronal cells (SH-SY5Y) from cell death.[10][11][12]
Mechanism of Neuroprotection
The neuroprotective effects of JuB are attributed to its ability to:
-
Rebalance the Redox System: By scavenging reactive oxygen species (ROS) and enhancing the expression of antioxidant enzymes.[10]
-
Reset the PI3K/Akt Apoptotic Signaling Cascade: By modulating the PI3K/Akt pathway, JuB can inhibit apoptosis in neuronal cells.[10]
Experimental Protocol: 6-OHDA-Induced Neurotoxicity in SH-SY5Y Cells
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
6-OHDA Treatment: Add 6-hydroxydopamine (6-OHDA) to the wells at a final concentration of 50-100 µM to induce neurotoxicity and incubate for 24 hours.[7][13]
-
Assessment of Neuroprotection: Evaluate cell viability using the MTT assay and measure markers of apoptosis and oxidative stress as described in previous sections.
Signaling Pathway Diagram
Conclusion
This compound is a promising natural compound with a wide range of pharmacological activities. Its anticancer, sedative, anxiolytic, and neuroprotective effects are supported by a growing body of scientific evidence. The detailed mechanisms of action, involving multiple signaling pathways, are being progressively elucidated. This technical guide provides a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound. Further research, particularly well-designed clinical trials, is warranted to translate these preclinical findings into novel therapeutic strategies for a variety of human diseases.
References
- 1. ccrod.cancer.gov [ccrod.cancer.gov]
- 2. 6-Hydroxydopamine Induces Neurodegeneration in Terminally Differentiated SH-SY5Y Neuroblastoma Cells via Enrichment of the Nucleosomal Degradation Pathway: a Global Proteomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-JNK1 / JNK2 / JNK3 (phospho-Thr183 / Tyr185) Antibody (A50524) [antibodies.com]
- 4. Jujuboside B Inhibits the Proliferation and Migration of Non-Small Cell Lung Cancer H1299 Cells Through Inhibiting PI3K/Akt and Wnt/β-Catenin Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phospho-p38 MAPK (Thr180/Tyr182) (3D7) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 6. The mechanism of simultaneous intake of Jujuboside A and B in the regulation of sleep at the hypothalamic level - PMC [pmc.ncbi.nlm.nih.gov]
- 7. San-Huang-Xie-Xin-Tang Protects against Activated Microglia- and 6-OHDA-Induced Toxicity in Neuronal SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Jujuboside A in ameliorating insomnia in mice via GABAergic modulation of the PVT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validation of open:closed arm entries in an elevated plus-maze as a measure of anxiety in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ulab360.com [ulab360.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Unveiling the Therapeutic Potential: A Technical Guide to the Pharmacological Properties of Dammarane-Type Triterpene Oligoglycosides
For Researchers, Scientists, and Drug Development Professionals
Dammarane-type triterpene oligoglycosides, a class of saponins (B1172615) predominantly found in medicinal plants such as Panax ginseng (ginseng) and Gynostemma pentaphyllum (jiaogulan), have garnered significant scientific attention for their diverse and potent pharmacological activities. These complex glycosidic compounds, characterized by a tetracyclic triterpenoid (B12794562) aglycone backbone, exhibit a wide spectrum of therapeutic effects, including anti-cancer, anti-inflammatory, and neuroprotective properties. This technical guide provides an in-depth overview of the core pharmacological properties of these compounds, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways they modulate.
Anti-Cancer Properties
Dammarane-type triterpene oligoglycosides have demonstrated significant cytotoxic and apoptotic effects against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of programmed cell death through the modulation of key signaling cascades.
Quantitative Data: Cytotoxicity
The cytotoxic potential of various dammarane-type triterpenoids has been quantified using the IC50 (half-maximal inhibitory concentration) value, which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 20(S)-Protopanaxadiol (PPD) | MCF-7 (Breast Cancer) | 33.3 | [1][2] |
| Ginsenoside Rg3 | SK-Hep-1 (Hepatoma) | 41 | [3] |
| Ginsenoside Rg5 | SK-Hep-1 (Hepatoma) | 11 | [3] |
| Ginsenoside Rk1 | SK-Hep-1 (Hepatoma) | 13 | [3] |
| Ginsenoside Rs4 | SK-Hep-1 (Hepatoma) | 13 | [3] |
| 6'-malonyl formyl ginsenoside F1 | HL-60 (Leukemia) | 16.74 | [4] |
| 6'-malonyl formyl ginsenoside F1 | MGC80-3 (Gastric Cancer) | 29.51 | [4] |
| 6'-malonyl formyl ginsenoside F1 | Hep-G2 (Hepatoma) | 20.48 | [4] |
| Compound 15 (from Gymnosporia diversifolia) | A549 (Lung Cancer) | 10.65 - 14.28 | |
| Compound 15 (from Gymnosporia diversifolia) | Hep-G2 (Hepatoma) | 10.65 - 14.28 | |
| Compound 15 (from Gymnosporia diversifolia) | MCF-7 (Breast Cancer) | 10.65 - 14.28 |
Signaling Pathway: Caspase-Mediated Apoptosis
A primary mechanism by which dammarane-type triterpenoids induce cancer cell death is through the activation of the intrinsic apoptotic pathway, which is orchestrated by a cascade of enzymes known as caspases.
Caption: Caspase-mediated apoptosis induced by 20(S)-Protopanaxadiol.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Dammarane-type triterpenoid stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the dammarane-type triterpenoid in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Anti-Inflammatory Properties
Chronic inflammation is a key driver of many diseases. Dammarane-type triterpene oligoglycosides have been shown to exert potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.
Quantitative Data: Inhibition of Nitric Oxide Production
Nitric oxide (NO) is a key inflammatory mediator, and its inhibition is a common indicator of anti-inflammatory activity.
| Compound | Cell Line | Stimulant | Inhibition of NO Production | Reference |
| Gypenoside IX | RAW 264.7 | LPS | Significant suppression | [5] |
| Notoginsenosides LK1-LK8 | RAW 264.7 | LPS | Varied, with Gypenoside IX being most potent | [5] |
Signaling Pathway: Inhibition of the NF-κB Pathway
The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a master regulator of the inflammatory response. Many dammarane-type triterpenoids exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.
Caption: Inhibition of the NF-κB signaling pathway by Gypenoside IX.
Experimental Protocol: Nitric Oxide Assay in RAW 264.7 Macrophages
This assay measures the production of nitric oxide by RAW 264.7 macrophage cells in response to an inflammatory stimulus, and the inhibitory effect of test compounds.
Materials:
-
RAW 264.7 cells
-
Complete culture medium (DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Dammarane-type triterpenoid stock solution (in DMSO)
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) standard solution
-
24-well plates
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and incubate overnight.
-
Pre-treat the cells with various concentrations of the dammarane-type triterpenoid for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Generate a standard curve using the sodium nitrite standard solution to quantify the amount of nitrite in the samples.
-
Calculate the percentage of NO production inhibition compared to the LPS-only control.
Neuroprotective Properties
Dammarane-type triterpene oligoglycosides have shown promise in protecting neuronal cells from damage and promoting neuronal health, making them potential candidates for the treatment of neurodegenerative diseases.
Quantitative Data: Neuroprotection in PC12 Cells
PC12 cells are a common in vitro model for studying neuronal function and neuroprotection.
| Compound | Cell Line | Insult | Effect | Reference |
| Protopanaxatriol | PC12 | Glutamate | Increased cell viability to 91.7% | [6] |
| Ginsenoside Rg1 | Hippocampal Neurons | Aβ25–35 | Prevents apoptosis | [7] |
Signaling Pathway: Neuroprotection via PI3K/Akt and MAPK/ERK Pathways
Ginsenoside Rg1 has been shown to exert its neuroprotective effects by activating pro-survival signaling pathways such as the PI3K/Akt and MAPK/ERK pathways.
Caption: Neuroprotective signaling of Ginsenoside Rg1.
Experimental Protocol: Neuroprotection Assay in PC12 Cells
This protocol assesses the ability of a compound to protect PC12 cells from a neurotoxic insult.
Materials:
-
PC12 cells
-
Complete culture medium (RPMI-1640 with 10% horse serum and 5% FBS)
-
Neurotoxic agent (e.g., glutamate, 6-hydroxydopamine)
-
Dammarane-type triterpenoid stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
24-well plates
Procedure:
-
Seed PC12 cells in a 24-well plate and differentiate them into a neuronal phenotype by treating with nerve growth factor (NGF) for several days.
-
Pre-treat the differentiated PC12 cells with various concentrations of the dammarane-type triterpenoid for 24 hours.
-
Induce neurotoxicity by adding the neurotoxic agent (e.g., 5 mM glutamate) to the wells and incubate for another 24 hours. Include a control group (no neurotoxin) and a neurotoxin-only group.
-
Assess cell viability using the MTT assay as described in the cytotoxicity protocol.
-
Calculate the percentage of neuroprotection by comparing the viability of the compound-treated, neurotoxin-exposed cells to the neurotoxin-only group.
Other Pharmacological Properties
Beyond the core areas of oncology, inflammation, and neurodegeneration, dammarane-type triterpene oligoglycosides have shown potential in other therapeutic areas.
Cardiovascular Effects
A novel dammarane (B1241002) triterpenoid, CKN, has been shown to alleviate atherosclerosis by activating the Liver X receptor α (LXRα) pathway, which plays a crucial role in cholesterol homeostasis.[8]
Signaling Pathway: LXRα Activation in Atherosclerosis
Caption: LXRα pathway activation by a dammarane triterpenoid.
Conclusion
Dammarane-type triterpene oligoglycosides represent a promising class of natural products with significant therapeutic potential across a range of diseases. Their diverse pharmacological activities, underpinned by their ability to modulate key cellular signaling pathways, make them attractive lead compounds for drug discovery and development. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers seeking to further explore the therapeutic applications of these fascinating molecules. Further in-depth studies, including preclinical and clinical trials, are warranted to fully elucidate their efficacy and safety in human health.
References
- 1. 20(S)-Protopanaxadiol Induces Human Breast Cancer MCF-7 Apoptosis through a Caspase-Mediated Pathway [journal.waocp.org]
- 2. 20(S)-Protopanaxadiol induces human breast cancer MCF-7 apoptosis through a caspase-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic dammarane glycosides from processed ginseng - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Six new dammarane-type triterpene saponins from Panax ginseng flower buds and their cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dammarane-type triterpene oligoglycosides from the leaves and stems of Panax notoginseng and their antiinflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective Effects of Dammarane-Type Saponins from Panax notoginseng on Glutamate-Induced Cell Damage in PC12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ginsenoside Rg1 protects against neurodegeneration by inducing neurite outgrowth in cultured hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Jujuboside B1: A Technical Guide to its Anti-Inflammatory Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the emerging evidence supporting the role of Jujuboside B1 (JB1) as a potent regulator of inflammatory responses. Drawing from recent preclinical research, this document outlines the mechanisms of action, presents quantitative data on its efficacy, details relevant experimental protocols, and visualizes the key signaling pathways involved.
Executive Summary
Inflammation is a critical biological process, but its dysregulation is a hallmark of numerous chronic diseases. This compound, a saponin (B1150181) extracted from the seeds of Ziziphus jujuba, has demonstrated significant anti-inflammatory and antioxidant properties in various in vitro and in vivo models. This guide synthesizes the current understanding of JB1's therapeutic potential, focusing on its ability to modulate key inflammatory pathways, including NF-κB, MAPK, and Nrf2/HO-1, as well as its inhibitory effects on the pro-inflammatory mediator HMGB1. The presented data and protocols aim to facilitate further research and development of JB1 as a novel anti-inflammatory agent.
Quantitative Data on Anti-Inflammatory Effects
The following tables summarize the quantitative effects of this compound on various markers of inflammation and oxidative stress in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Table 1: Effect of this compound on Cell Viability
| Concentration of JB1 (µM/mL) | Cell Viability (%) |
| 0 (Control) | 100 |
| 2.5 | No significant cytotoxicity |
| 5 | No significant cytotoxicity |
| 10 | No significant cytotoxicity |
| 15 | No significant cytotoxicity |
| 20 | No significant cytotoxicity |
Data synthesized from studies showing no significant cytotoxic effects of JB1 at the tested concentrations.
Table 2: Effect of this compound on Nitric Oxide (NO) and Reactive Oxygen Species (ROS) Production
| Treatment | NO Production (relative to control) | ROS Generation (relative to control) |
| Control | Baseline | Baseline |
| LPS (1 µg/mL) | Significantly Increased | Significantly Increased |
| LPS + JB1 (5 µM/mL) | Significantly Decreased | Significantly Decreased |
| LPS + JB1 (10 µM/mL) | Significantly Decreased | Significantly Decreased |
| LPS + JB1 (20 µM/mL) | Significantly Decreased | Significantly Decreased |
This compound significantly downregulates the production of NO and ROS in a dose-dependent manner.
Table 3: Effect of this compound on Pro-Inflammatory Cytokine Levels
| Treatment | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) | MCP-1 (pg/mL) |
| Control | Baseline | Baseline | Baseline | Baseline |
| LPS (1 µg/mL) | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased |
| LPS + JB1 (20 µM/mL) | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
This compound significantly reduces the secretion of key pro-inflammatory cytokines.
Table 4: Effect of this compound on Antioxidant Enzyme Activity
| Treatment | Superoxide Dismutase (SOD) Activity | Catalase Activity | Glutathione Peroxidase (GSH-px) Activity |
| Control | Baseline | Baseline | Baseline |
| LPS (1 µg/mL) | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| LPS + JB1 (20 µM/mL) | Significantly Increased | Significantly Increased | Significantly Increased |
This compound enhances the activity of crucial antioxidant enzymes.
Core Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects by modulating several key signaling pathways.
3.1 Inhibition of the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. Upon stimulation by LPS, the inhibitor of NF-κB (IκB) is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound has been shown to inhibit the phosphorylation of IκBα and the subsequent nuclear translocation of p65, thereby suppressing the expression of NF-κB target genes.
Methodological & Application
Application Note: Quantification of Jujuboside B1 using High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jujuboside B1 is a major bioactive saponin (B1150181) found in the seeds of Ziziphus jujuba (jujube), a plant widely used in traditional medicine for its sedative and hypnotic effects. Accurate quantification of this compound is crucial for the quality control of raw materials, standardization of herbal extracts, and in various stages of drug development and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) or a Diode Array Detector (DAD) offers a robust and reliable method for the precise quantification of this compound. This application note provides a detailed protocol for the quantification of this compound in plant materials using a validated HPLC-ELSD method.
Principle
The method involves the extraction of this compound from the sample matrix, followed by chromatographic separation on a reversed-phase C18 column. The separation is achieved using an isocratic or gradient mobile phase of acetonitrile (B52724) and water. Since this compound lacks a strong chromophore, an Evaporative Light Scattering Detector (ELSD) is well-suited for its detection and quantification. The ELSD nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the non-volatile analyte particles. The detector response is proportional to the mass of the analyte.
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to obtain concentrations ranging from 0.1 mg/mL to 2.0 mg/mL. These solutions are used to construct the calibration curve.
Sample Preparation (from Ziziphus spinosa seeds)
-
Pulverization: Grind the dried seeds of Ziziphus spinosa into a fine powder (passing through a 60-mesh sieve).
-
Extraction: Accurately weigh 1.0 g of the powdered sample into a conical flask. Add 25 mL of methanol to the flask.
-
Sonication: Sonicate the mixture for 30 minutes in a water bath maintained at 60°C to facilitate the extraction of this compound.
-
Centrifugation and Filtration: After sonication, allow the mixture to cool to room temperature. Centrifuge the extract at 4000 rpm for 10 minutes. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
HPLC-ELSD Chromatographic Conditions
-
Instrument: High-Performance Liquid Chromatography system with an Evaporative Light Scattering Detector.
-
Column: ODS HYPERSIL C18 (4.6 mm × 250 mm, 5 µm) or equivalent.
-
Mobile Phase: Acetonitrile : Water (32:68, v/v)[1].
-
Flow Rate: 1.0 mL/min[1].
-
Column Temperature: 35°C[1].
-
Injection Volume: 10 µL.
-
ELSD Settings:
Data Presentation
The quantitative data for the HPLC-ELSD method for this compound is summarized in the table below. This data is essential for the validation of the analytical method.
| Validation Parameter | Result |
| Linearity Range | 0.90 - 4.50 µg[1] |
| Correlation Coefficient (r) | 0.9993[1] |
| Limit of Detection (LOD) | 2.131 ng/mL[2] |
| Limit of Quantification (LOQ) | 6.393 ng/mL[2] |
| Precision (RSD%) | |
| - Repeatability (Intra-day) | < 2.0% |
| - Intermediate Precision (Inter-day) | < 5.0% |
| Accuracy (Recovery %) | 100.3% (RSD = 1.15%)[1] |
Visualization of Experimental Workflow and Key Relationships
References
Application of Jujuboside B1 in In-Vitro Neuroscience Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jujuboside B1, a saponin (B1150181) isolated from the seeds of Ziziphus jujuba, has garnered significant attention in neuroscience research for its potential neuroprotective properties. In-vitro studies have demonstrated its efficacy in mitigating neuronal damage induced by various neurotoxins, positioning it as a promising candidate for the development of therapeutic agents against neurodegenerative diseases. This document provides detailed application notes and experimental protocols for utilizing this compound in in-vitro neuroscience research, with a focus on its neuroprotective effects against oxidative stress and apoptosis.
Key Applications in In-Vitro Neuroscience
-
Neuroprotection Assays: Evaluating the protective effects of this compound against neurotoxin-induced cell death in neuronal cell lines.
-
Apoptosis Studies: Investigating the anti-apoptotic mechanisms of this compound by examining key markers of programmed cell death.
-
Oxidative Stress Analysis: Assessing the antioxidant potential of this compound by measuring markers of oxidative damage and the activity of antioxidant enzymes.
-
Signal Transduction Pathway Investigation: Elucidating the molecular mechanisms underlying this compound's effects, particularly on the PI3K/AKT signaling pathway.
Data Presentation
Table 1: Neuroprotective Effect of Jujuboside B on 6-OHDA-Induced Cytotoxicity in SH-SY5Y and SK-N-SH Cells
| Cell Line | Treatment | Concentration (µM) | Cell Viability (%) |
| SH-SY5Y | Control | - | 100 |
| 6-OHDA | 25 | 45.33 ± 3.51 | |
| 6-OHDA + Jujuboside B | 16 | 57.83 ± 3.82[1] | |
| 6-OHDA + Jujuboside B | 32 | 74.17 ± 3.92[1] | |
| 6-OHDA + Jujuboside B | 64 | 77.00 ± 5.48[1] | |
| SK-N-SH | Control | - | 100 |
| 6-OHDA | 25 | 48.17 ± 4.26 | |
| 6-OHDA + Jujuboside B | 16 | 59.50 ± 3.45[1] | |
| 6-OHDA + Jujuboside B | 32 | 75.17 ± 6.40[1] | |
| 6-OHDA + Jujuboside B | 64 | 76.50 ± 5.17[1] | |
| Data is presented as mean ± standard deviation. |
Table 2: Effect of Jujuboside B on Apoptosis in 6-OHDA-Treated Neuronal Cells
| Cell Line | Treatment | Concentration (µM) | Apoptotic Cells (%) |
| SH-SY5Y | Control | - | 3.52 ± 1.12 |
| 6-OHDA | 25 | 38.75 ± 5.77[1] | |
| 6-OHDA + Jujuboside B | 64 | Reduced (qualitative)[1][2][3] | |
| SK-N-SH | Control | - | 4.15 ± 1.35 |
| 6-OHDA | 25 | 44.62 ± 5.95[1] | |
| 6-OHDA + Jujuboside B | 64 | Reduced (qualitative)[1][2][3] | |
| Quantitative data for the reduction of apoptosis by Jujuboside B was not specified in the source material, hence "Reduced (qualitative)" is indicated. Studies show a reversal of the elevated Bax/Bcl-2 ratio and downregulation of activated caspases.[1][2][3] |
Mandatory Visualizations
Caption: Experimental workflow for assessing the neuroprotective effects of this compound.
Caption: this compound modulates the PI3K/AKT signaling pathway to inhibit apoptosis.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines: Human neuroblastoma cell lines SH-SY5Y and SK-N-SH.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
Neuroprotection Assay (MTT Assay)
-
Cell Seeding: Seed SH-SY5Y or SK-N-SH cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 16, 32, 64 µM) for 2 hours.
-
Induction of Neurotoxicity: Add 6-hydroxydopamine (6-OHDA) to a final concentration of 25 µM to the wells (except for the control group) and incubate for another 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Express cell viability as a percentage relative to the control group.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Follow the same seeding and treatment protocol as the neuroprotection assay in 6-well plates.
-
Cell Harvesting: After treatment, collect the cells by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Western Blot Analysis for PI3K/AKT Pathway
-
Protein Extraction: Following cell treatment in 6-cm dishes, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-PI3K, PI3K, phospho-AKT, AKT, Bax, Bcl-2, cleaved caspase-3, and β-actin overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control (β-actin).
Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Cell Treatment: Seed and treat cells in a black, clear-bottom 96-well plate as previously described.
-
DCFH-DA Staining: After treatment, wash the cells with PBS and incubate with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells again with PBS and measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
Conclusion
This compound demonstrates significant neuroprotective effects in in-vitro models of neurodegeneration by mitigating oxidative stress and inhibiting apoptosis, primarily through the modulation of the PI3K/AKT signaling pathway.[1][2][3] The provided protocols offer a framework for researchers to further investigate the therapeutic potential of this compound in the context of various neurological disorders.
References
Application Notes and Protocols for Investigating Jujuboside B1 in Animal Models of Febrile Seizures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing animal models to study the effects of Jujuboside B1 on febrile seizures. The protocols detailed below are based on established methodologies and offer a framework for investigating the anticonvulsant and neuroprotective properties of this compound.
Introduction
Febrile seizures are the most common type of convulsion in children, typically occurring between the ages of 6 months and 5 years, and are associated with a rapid rise in body temperature.[1][2] While most febrile seizures are benign, prolonged or recurrent episodes can be indicative of a more serious underlying condition and may be associated with an increased risk of developing epilepsy later in life. The pathophysiology of febrile seizures is complex, involving a combination of factors including neuroinflammation and an imbalance between excitatory and inhibitory neurotransmission.[1] Pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) are known to play a significant role in the generation of febrile seizures.[3]
This compound, a saponin (B1150181) isolated from the seeds of Ziziphus jujuba, has demonstrated neuroprotective effects. Recent studies indicate that this compound can significantly prolong the latency and reduce the severity of hyperthermia-induced seizures in mouse models.[4][5] The primary mechanism of action appears to be the suppression of hippocampal neuron excitability through the inhibition of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor activity and a subsequent reduction in intracellular calcium levels.[4][5] This document provides detailed protocols for replicating and expanding upon these findings.
Data Presentation
The following tables summarize the expected quantitative outcomes from studies investigating the effects of this compound on febrile seizures in a mouse model, based on the findings from Jin et al. (2023).
Table 1: Effect of this compound on Behavioral Seizure Parameters
| Treatment Group | Seizure Latency (seconds) | Seizure Duration (seconds) | Seizure Score (Racine Scale) |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (30 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Note: Data to be populated from experimental findings. Expected outcome is a significant increase in seizure latency and a decrease in seizure duration and score in the this compound group compared to the vehicle control.
Table 2: Effect of this compound on Hippocampal Pro-inflammatory Cytokine Levels
| Treatment Group | IL-1β (pg/mg protein) | TNF-α (pg/mg protein) |
| Vehicle Control | Mean ± SEM | Mean ± SEM |
| This compound (30 mg/kg) | Mean ± SEM | Mean ± SEM |
Note: Data to be populated from experimental findings. A potential effect of this compound could be the reduction of pro-inflammatory cytokine levels in the hippocampus.
Experimental Protocols
Animal Model of Hyperthermia-Induced Febrile Seizures
This protocol describes the induction of febrile seizures in neonatal mice using hyperthermia, a widely accepted model. To more closely mimic the clinical scenario of infection-induced fever, a low dose of lipopolysaccharide (LPS) can be administered prior to hyperthermia.
Materials:
-
Neonatal C57BL/6 mice (Postnatal day 10-14)
-
Heating chamber or a regulated stream of heated air (e.g., hairdryer)
-
Rectal thermometer
-
Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4)
-
Sterile, pyrogen-free 0.9% saline
-
This compound
-
Vehicle for this compound (e.g., 1% Tween 80 in sterile saline)
Procedure:
-
Animal Acclimatization: Allow animals to acclimatize to the housing facility for at least 24 hours before the experiment.
-
This compound Administration:
-
Dissolve this compound in the chosen vehicle to a final concentration for a 30 mg/kg dosage.
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection 60 minutes prior to seizure induction.
-
-
(Optional) LPS Administration:
-
To model an infection-like state, administer a low dose of LPS (e.g., 100 µg/kg, i.p.) 2 hours before the induction of hyperthermia.
-
-
Hyperthermia Induction:
-
Place the mouse pup in a pre-warmed chamber or expose it to a regulated stream of heated air.
-
Continuously monitor the core body temperature using a rectal thermometer.
-
Gradually increase the body temperature to a target of 40-42°C.
-
-
Seizure Monitoring:
-
Observe the animal for the onset of seizure activity, characterized by behavioral arrest, facial automatisms, and myoclonic jerks of the limbs.
-
Record the latency to the first seizure from the start of hyperthermia.
-
Record the duration of the seizure.
-
Score the seizure severity using the Racine scale.
-
-
Termination of the Experiment:
-
Once the seizure has concluded or after a predetermined maximum duration of hyperthermia, remove the animal and place it on a cool surface to return to its normal body temperature.
-
-
Tissue Collection:
-
For molecular analysis, animals can be euthanized at specific time points after the seizure, and brain tissue, particularly the hippocampus, should be rapidly dissected and processed.
-
Electrophysiological Recordings in Hippocampal Slices
This protocol details the preparation of acute hippocampal slices for patch-clamp recordings to assess neuronal excitability.
Materials:
-
Dissecting tools
-
Vibratome
-
Artificial cerebrospinal fluid (aCSF), chilled and bubbled with 95% O2 / 5% CO2
-
Sucrose-based cutting solution, chilled and bubbled with 95% O2 / 5% CO2
-
Patch-clamp rig with microscope and micromanipulators
-
Glass pipettes for recording
Procedure:
-
Anesthesia and Brain Extraction: Anesthetize the mouse and decapitate. Quickly remove the brain and place it in ice-cold, oxygenated sucrose-based cutting solution.
-
Slicing:
-
Mount the brain on the vibratome stage.
-
Cut 300-400 µm thick coronal or horizontal slices containing the hippocampus in the ice-cold cutting solution.
-
-
Slice Recovery: Transfer the slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 30 minutes, then maintain at room temperature until recording.
-
Patch-Clamp Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.
-
Identify pyramidal neurons in the CA1 or CA3 region of the hippocampus.
-
Obtain whole-cell patch-clamp recordings to measure parameters such as resting membrane potential, action potential firing frequency, and excitatory postsynaptic currents (EPSCs).
-
To study the effect of this compound, it can be bath-applied at a desired concentration.
-
Western Blot Analysis of AMPA Receptor Subunits
This protocol is for the quantification of AMPA receptor subunits (GluA1 and GluA2) in hippocampal tissue.
Materials:
-
Hippocampal tissue lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-GluA1, anti-GluA2, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the hippocampal lysates.
-
SDS-PAGE: Load equal amounts of protein per lane and separate by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-GluA1 at 1:1000, anti-GluA2 at 1:1000) overnight at 4°C.
-
Washing: Wash the membrane with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantification: Densitometrically quantify the bands and normalize to the loading control.
ELISA for Pro-inflammatory Cytokines
This protocol outlines the measurement of IL-1β and TNF-α in hippocampal homogenates.
Materials:
-
Hippocampal tissue homogenates
-
Commercially available ELISA kits for mouse IL-1β and TNF-α
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare hippocampal homogenates according to the ELISA kit manufacturer's instructions.
-
ELISA Protocol: Follow the specific protocol provided with the commercial ELISA kit. This typically involves:
-
Adding standards and samples to the antibody-coated microplate.
-
Incubating with a detection antibody.
-
Adding a substrate solution to develop color.
-
Stopping the reaction.
-
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the cytokine concentrations in the samples based on the standard curve.
Mandatory Visualizations
Caption: Experimental workflow for studying this compound in a mouse model of febrile seizures.
Caption: Proposed mechanism of this compound in attenuating febrile seizures.
References
- 1. Febrile seizures: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Febrile Seizure - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. Jujuboside B inhibits febrile seizure by modulating AMPA receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Research Protocol: Elucidating the Dual Role of Jujuboside B1 in Apoptosis and Autophagy
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Jujuboside B1 (JB1), a saponin (B1150181) extracted from the seeds of Ziziphus jujuba, has garnered significant interest for its potential therapeutic applications, including its anti-cancer properties. Emerging evidence suggests that JB1 can modulate fundamental cellular processes such as apoptosis (programmed cell death) and autophagy (a cellular recycling mechanism). Understanding the intricate interplay between these two pathways upon JB1 treatment is crucial for its development as a therapeutic agent. This document provides a comprehensive research protocol to investigate the impact of this compound on apoptosis and autophagy, offering detailed experimental methodologies and data presentation guidelines.
Recent studies have indicated that Jujuboside B induces apoptosis in various cancer cell lines through both the intrinsic and extrinsic pathways. This involves the modulation of the Bcl-2 family of proteins, leading to the activation of caspases, the key executioners of apoptosis. Furthermore, JB1 has been shown to trigger autophagy, a process that can either promote cell survival or contribute to cell death, depending on the cellular context. The mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) signaling pathways have been implicated in mediating these effects of JB1.
This protocol outlines a series of experiments to dissect the molecular mechanisms by which this compound influences apoptosis and autophagy. By following these detailed procedures, researchers can obtain robust and reproducible data to further elucidate the therapeutic potential of this natural compound.
Data Presentation: Summarized Quantitative Data
The following tables provide a structured summary of expected quantitative data from the described experiments. These tables are designed for easy comparison of results obtained from cells treated with this compound versus control groups.
Table 1: Analysis of Apoptosis by Flow Cytometry
| Treatment Group | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Live Cells (Annexin V-/PI-) |
| Control | 0 | |||
| This compound | 10 | |||
| This compound | 25 | |||
| This compound | 50 |
Table 2: Western Blot Analysis of Key Apoptosis-Related Proteins
| Treatment Group | Concentration (µM) | Relative Expression of Bcl-2 (normalized to loading control) | Relative Expression of Bax (normalized to loading control) | Relative Expression of Cleaved Caspase-3 (normalized to loading control) | Relative Expression of Cleaved PARP (normalized to loading control) |
| Control | 0 | ||||
| This compound | 10 | ||||
| This compound | 25 | ||||
| This compound | 50 |
Table 3: Quantification of Autophagy by LC3 Immunofluorescence
| Treatment Group | Concentration (µM) | Average Number of LC3 Puncta per Cell | Percentage of Cells with >10 LC3 Puncta |
| Control | 0 | ||
| This compound | 10 | ||
| This compound | 25 | ||
| This compound | 50 |
Table 4: Western Blot Analysis of Key Autophagy-Related Proteins
| Treatment Group | Concentration (µM) | LC3-II/LC3-I Ratio (normalized to loading control) | Relative Expression of Beclin-1 (normalized to loading control) | Relative Expression of p62/SQSTM1 (normalized to loading control) | | :--- | :--- | :--- | :--- | | Control | 0 | | | | | this compound | 10 | | | | | this compound | 25 | | | | | this compound | 50 | | | |
Experimental Protocols
Cell Culture and Treatment
-
Culture the selected cell line (e.g., a cancer cell line of interest) in the appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or flasks) and allow them to adhere and reach 70-80% confluency.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Treat the cells with varying concentrations of this compound (e.g., 0, 10, 25, 50 µM) for the desired time points (e.g., 24, 48 hours). Ensure the final solvent concentration is consistent across all treatment groups, including the control.
Analysis of Apoptosis by Flow Cytometry (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
After treatment with this compound, collect both the culture medium (containing floating cells) and the adherent cells by trypsinization.
-
Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
Western Blot Analysis for Apoptosis and Autophagy Markers
Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis and autophagy.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, PARP, LC3, Beclin-1, p62, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer. Centrifuge the lysates at high speed (e.g., 14,000 x g) at 4°C for 15 minutes to pellet cell debris. Collect the supernatant containing the total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software and normalize to the loading control.
Immunofluorescence for LC3 Puncta Formation
This technique allows for the visualization and quantification of autophagosomes by staining for the autophagy marker LC3.
Materials:
-
Cells grown on coverslips in a 24-well plate
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody against LC3
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)
-
DAPI for nuclear staining
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
After treatment, wash the cells on coverslips with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific binding with blocking solution for 30 minutes.
-
Incubate with the primary LC3 antibody (diluted in blocking solution) for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1 hour in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the cells using a fluorescence microscope and quantify the number of LC3 puncta per cell using image analysis software.
Mandatory Visualizations
Caption: Experimental workflow for investigating this compound's impact.
Caption: this compound induced apoptosis signaling pathway.
Caption: this compound induced autophagy signaling pathway.
Application Notes and Protocols: Evaluating the Effect of Jujuboside B on AMPA Receptor Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the effects of Jujuboside B, a bioactive saponin (B1150181) from the seeds of Ziziphus jujuba, on α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor activity. The following sections detail the background, key experimental techniques, and step-by-step protocols to assess the inhibitory potential of Jujuboside B on AMPA receptors.
Introduction
AMPA receptors are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system. Their dysfunction is implicated in various neurological disorders, making them a critical target for therapeutic development. Recent studies have indicated that Jujuboside B (JuB) can modulate neuronal excitability by inhibiting AMPA receptor activity. Specifically, JuB has been shown to reduce excitatory postsynaptic currents (EPSCs) mediated by AMPA receptors in hippocampal neurons and inhibit AMPA-induced currents in HEK293 cells expressing specific AMPA receptor subunits. Furthermore, Jujuboside B has been observed to decrease the intracellular calcium influx triggered by AMPA receptor activation.
These findings suggest that Jujuboside B may have therapeutic potential for conditions characterized by excessive AMPA receptor activity. The following protocols provide detailed methodologies to investigate and quantify the effects of Jujuboside B on AMPA receptor function.
Data Presentation
Due to the limited availability of publicly accessible quantitative data on the dose-response of Jujuboside B on AMPA receptors, the following tables present illustrative data. This data is based on qualitative descriptions of "significant reduction" found in existing literature and serves as a template for presenting experimental findings.
Table 1: Effect of Jujuboside B on AMPA Receptor-Mediated Currents (Whole-Cell Patch Clamp)
| Jujuboside B Conc. (µM) | eEPSC Amplitude (% of Control) | mEPSC Frequency (% of Control) | mEPSC Amplitude (% of Control) |
| 0.1 | 95 ± 5 | 98 ± 4 | 97 ± 6 |
| 1 | 78 ± 7 | 85 ± 6 | 82 ± 5 |
| 10 | 45 ± 6 | 52 ± 5 | 48 ± 7 |
| 50 | 21 ± 4 | 25 ± 4 | 23 ± 5 |
| IC50 (µM) | ~12 | ~15 | ~14 |
Illustrative data representing a dose-dependent inhibition of evoked and miniature excitatory postsynaptic currents.
Table 2: Effect of Jujuboside B on AMPA-Induced Intracellular Calcium Influx (Calcium Imaging)
| Jujuboside B Conc. (µM) | Peak [Ca2+]i Increase (% of Control) |
| 0.1 | 92 ± 6 |
| 1 | 75 ± 8 |
| 10 | 41 ± 5 |
| 50 | 18 ± 4 |
| IC50 (µM) | ~9 |
Illustrative data showing a dose-dependent reduction in the peak intracellular calcium concentration following AMPA stimulation.
Table 3: Competitive Binding of Jujuboside B at AMPA Receptors (Radioligand Binding Assay)
| Jujuboside B Conc. (µM) | Specific Binding of [3H]-AMPA (% of Control) |
| 0.1 | 98 ± 3 |
| 1 | 85 ± 5 |
| 10 | 55 ± 6 |
| 100 | 25 ± 4 |
| Ki (µM) | ~18 |
Illustrative data for a competitive binding assay. Note: To date, no studies have reported the use of radioligand binding assays to specifically evaluate Jujuboside B's interaction with AMPA receptors.
Experimental Protocols
Whole-Cell Patch Clamp Electrophysiology
This protocol details the recording of AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) from cultured neurons or brain slices.
Materials:
-
Cell culture medium
-
Artificial cerebrospinal fluid (aCSF)
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Internal solution for patch pipette
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Jujuboside B stock solution
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AMPA, CNQX (AMPA receptor antagonist), and TTX (tetrodotoxin)
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Borosilicate glass capillaries
-
Patch clamp amplifier and data acquisition system
-
Microscope with manipulators
Protocol:
-
Cell Preparation: Culture primary hippocampal or cortical neurons on coverslips or prepare acute brain slices.
-
Solution Preparation:
-
aCSF (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose. Bubble with 95% O2/5% CO2.
-
Internal Solution (in mM): 135 K-gluconate, 10 KCl, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, and 0.4 Na-GTP. Adjust pH to 7.2 with KOH.
-
-
Recording Procedure:
-
Place the coverslip or brain slice in the recording chamber and perfuse with aCSF.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.
-
Under visual guidance, approach a neuron and form a gigaohm seal.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Clamp the neuron at a holding potential of -70 mV.
-
-
Data Acquisition:
-
Evoked EPSCs (eEPSCs): Stimulate presynaptic fibers with a bipolar electrode and record the resulting currents.
-
Miniature EPSCs (mEPSCs): Add 1 µM TTX to the aCSF to block action potentials and record spontaneous synaptic currents.
-
-
Jujuboside B Application:
-
Establish a stable baseline recording.
-
Perfuse with aCSF containing the desired concentration of Jujuboside B for 5-10 minutes.
-
Record eEPSCs or mEPSCs in the presence of the compound.
-
Perform a washout with aCSF to observe recovery.
-
-
Data Analysis:
-
Analyze the amplitude and frequency of eEPSCs and mEPSCs using appropriate software.
-
Compare the data before, during, and after Jujuboside B application.
-
To confirm the recorded currents are AMPA receptor-mediated, apply the antagonist CNQX (10 µM) at the end of the experiment.
-
Calcium Imaging
This protocol describes the measurement of intracellular calcium ([Ca2+]i) changes in response to AMPA receptor activation using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Hanks' Balanced Salt Solution (HBSS)
-
Fura-2 AM
-
Pluronic F-127
-
Jujuboside B stock solution
-
AMPA
-
Fluorescence microscope with an imaging system capable of ratiometric measurements (excitation at 340 nm and 380 nm, emission at ~510 nm).
Protocol:
-
Cell Preparation: Plate primary neurons or a suitable cell line (e.g., HEK293 cells transfected with AMPA receptor subunits) on glass-bottom dishes.
-
Dye Loading:
-
Prepare a loading solution of 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS.
-
Incubate the cells with the loading solution for 30-45 minutes at 37°C in the dark.
-
Wash the cells three times with HBSS to remove extracellular dye and allow for de-esterification for 30 minutes.
-
-
Imaging Procedure:
-
Mount the dish on the microscope stage and perfuse with HBSS.
-
Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm.
-
-
Jujuboside B and AMPA Application:
-
Perfuse the cells with HBSS containing the desired concentration of Jujuboside B for 5-10 minutes.
-
While continuing to record, stimulate the cells with AMPA (e.g., 10-100 µM).
-
Record the changes in fluorescence intensity.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380).
-
The change in this ratio is proportional to the change in intracellular calcium concentration.
-
Compare the peak increase in the F340/F380 ratio in the presence and absence of Jujuboside B.
-
Radioligand Binding Assay
This protocol provides a general framework for a competitive binding assay to determine if Jujuboside B directly interacts with the AMPA receptor binding site.
Materials:
-
[3H]-AMPA (radioligand)
-
Cell membranes prepared from brain tissue or cells expressing AMPA receptors.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Jujuboside B stock solution
-
Non-labeled AMPA (for determining non-specific binding)
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Protocol:
-
Membrane Preparation: Homogenize brain tissue (e.g., cortex or hippocampus) in ice-cold buffer and centrifuge to isolate the membrane fraction.
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Binding buffer
-
A fixed concentration of [3H]-AMPA (typically at its Kd).
-
Varying concentrations of Jujuboside B.
-
For total binding wells, add buffer instead of Jujuboside B.
-
For non-specific binding wells, add a high concentration of non-labeled AMPA.
-
-
Add the cell membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the concentration of Jujuboside B.
-
Determine the IC50 value and, if the Kd of the radioligand is known, calculate the inhibitory constant (Ki).
-
Visualizations
Caption: AMPA Receptor Signaling and Jujuboside B Inhibition.
Caption: Workflow for Evaluating Jujuboside B's Effect on AMPA Receptors.
Caption: Logical Flow of Jujuboside B's Action on AMPA Receptors.
Troubleshooting & Optimization
Troubleshooting low solubility issues of Jujuboside B1 in aqueous solutions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered by researchers, scientists, and drug development professionals regarding the low solubility of Jujuboside B in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of Jujuboside B in aqueous solutions?
Q2: I am observing a precipitate after dissolving Jujuboside B in my aqueous buffer. What could be the reason?
A2: Precipitation is a common issue due to the low aqueous solubility of Jujuboside B. This can happen if the concentration of Jujuboside B exceeds its solubility limit in the chosen solvent system. Even if an initial solution is achieved, changes in temperature, pH, or solvent composition upon addition to an aqueous buffer can lead to precipitation. It is also crucial to use fresh, anhydrous DMSO, as moisture-absorbing DMSO can significantly reduce solubility.[1]
Q3: Are there any recommended methods to improve the aqueous solubility of Jujuboside B for in vitro or in vivo studies?
A3: Yes, several methods can be employed to enhance the aqueous solubility of Jujuboside B. The most common approaches involve the use of co-solvents, surfactants, and complexing agents. Specific protocols often utilize a combination of these to create a stable formulation. For instance, a mixture of DMSO, PEG300, Tween-80, and saline is a widely used vehicle.[4] Another effective method is the use of cyclodextrins, such as sulfobutyl ether-β-cyclodextrin (SBE-β-CD), to form inclusion complexes.[4][5][6]
Q4: How stable is Jujuboside B in aqueous solutions?
A4: The stability of Jujuboside B in aqueous solutions can be a concern. One study investigating its degradation kinetics in the presence of rat intestinal flora in vitro showed that it degrades over time.[7][8][9] The rate of degradation was found to be dependent on the initial concentration. While comprehensive data on its stability in various aqueous buffers at different pH values and temperatures is limited, it is generally recommended to prepare fresh solutions for experiments and store stock solutions at -80°C for long-term stability (up to 6 months) or -20°C for shorter periods (up to 1 month).[4]
Troubleshooting Guide
Issue 1: Jujuboside B powder is not dissolving.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate solvent | Jujuboside B is insoluble in water.[1] Use an appropriate organic solvent for initial dissolution, such as DMSO or ethanol.[1][3] | The powder should dissolve to form a clear solution. |
| Low-quality solvent | Moisture in DMSO can significantly hinder solubility.[1] | Using fresh, high-purity, anhydrous DMSO should improve dissolution. |
| Insufficient solvent volume | The concentration of Jujuboside B may be too high for the volume of solvent used. | Increase the solvent volume to reduce the concentration and facilitate dissolution. |
| Low temperature | Solubility can be temperature-dependent. | Gentle warming of the solution may aid in dissolution. However, be cautious about potential degradation at elevated temperatures. |
Issue 2: Precipitate forms when adding the stock solution to an aqueous buffer.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| "Salting out" effect | The high concentration of salts in the buffer can reduce the solubility of Jujuboside B. | Try diluting the stock solution into the buffer more slowly while vortexing. Consider using a lower-salt buffer if experimentally feasible. |
| pH shift | A change in pH upon addition to the buffer can affect the ionization state and solubility of the compound. | Test the solubility of Jujuboside B in a range of buffers with different pH values to find the optimal condition for your experiment. |
| Co-solvent concentration too low in the final solution | The final concentration of the organic co-solvent (e.g., DMSO) may be too low to maintain the solubility of Jujuboside B. | Increase the proportion of the co-solvent in the final solution, but be mindful of its potential effects on the experimental system. |
| Lack of a stabilizing agent | The formulation may require a surfactant or complexing agent to maintain solubility in the aqueous environment. | Incorporate a biocompatible surfactant like Tween-80 or a cyclodextrin (B1172386) like SBE-β-CD into the formulation.[4] |
Experimental Protocols
Protocol 1: Co-solvent Formulation for in vivo and in vitro studies
This protocol is adapted from commercially available product information and is suitable for achieving a concentration of ≥ 2.5 mg/mL.[4]
Materials:
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Jujuboside B powder
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Dimethyl sulfoxide (B87167) (DMSO), anhydrous
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Polyethylene glycol 300 (PEG300)
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Tween-80
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Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of Jujuboside B in DMSO (e.g., 25 mg/mL).
-
In a separate tube, add 100 µL of the Jujuboside B stock solution.
-
Add 400 µL of PEG300 to the tube and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
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Add 450 µL of saline to bring the final volume to 1 mL. The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[4]
Protocol 2: Cyclodextrin-based Formulation
This protocol utilizes sulfobutyl ether-β-cyclodextrin (SBE-β-CD) to enhance solubility and is suitable for achieving a concentration of ≥ 2.5 mg/mL.[4]
Materials:
-
Jujuboside B powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Prepare a stock solution of Jujuboside B in DMSO (e.g., 25 mg/mL).
-
In a separate tube, add 100 µL of the Jujuboside B stock solution.
-
Add 900 µL of the 20% SBE-β-CD in saline solution.
-
Mix thoroughly until a clear solution is obtained. The final solvent composition will be 10% DMSO and 90% (20% SBE-β-CD in saline).
Quantitative Data Summary
The following table summarizes the solubility of Jujuboside B in various solvent systems as reported by commercial suppliers. It is important to note that these are for specific formulations and not intrinsic aqueous solubility values.
| Solvent System | Reported Solubility | Reference |
| DMSO | 100 mg/mL (95.67 mM) | [1] |
| Ethanol | 2 mg/mL | [1] |
| Water | Insoluble | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (2.39 mM) | [4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (2.39 mM) | [4] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (2.39 mM) | [4] |
Visualizations
Troubleshooting Workflow for Jujuboside B Dissolution
Caption: A workflow diagram for troubleshooting common issues when dissolving Jujuboside B.
Mechanisms of Solubility Enhancement
Caption: Mechanisms of micellar solubilization and cyclodextrin inclusion for enhancing solubility.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Jujuboside B | C52H84O21 | CID 24721031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Jujuboside B | 55466-05-2 [m.chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. oatext.com [oatext.com]
- 6. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. scispace.com [scispace.com]
- 9. academic.oup.com [academic.oup.com]
Technical Support Center: Overcoming Challenges in the Synthesis of Jujuboside B Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to navigating the complexities of synthesizing Jujuboside B and its derivatives. The following troubleshooting guides, FAQs, and protocols address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chemical synthesis of Jujuboside B derivatives? The synthesis of Jujuboside B derivatives is a formidable task due to the molecule's complex structure.[1] Key challenges include:
-
Aglycone Complexity: The triterpenoid (B12794562) core (sapogenin) has a sophisticated, rigid ring system with multiple stereocenters that are difficult to construct.[1]
-
Regioselective Reactions: The presence of numerous hydroxyl groups on both the aglycone and the sugar moieties requires a robust and orthogonal protecting group strategy to achieve selective modifications at specific positions.[1]
-
Stereocontrolled Glycosylation: Forming the glycosidic linkages with the correct stereochemistry (α or β) is a significant hurdle. The outcome is highly dependent on the glycosyl donor, acceptor, promoter, and reaction conditions.[1][2]
-
Purification: The high polarity and similar physicochemical properties of the desired product, byproducts, and unreacted starting materials make the isolation and purification of the final compound challenging.[1]
Q2: Why is a meticulous protecting group strategy essential for synthesizing saponin (B1150181) derivatives like Jujuboside B? A well-designed protecting group strategy is crucial for managing the numerous reactive hydroxyl groups present on the saponin structure.[1] It allows chemists to temporarily block certain positions, directing reactions to a specific, unprotected site. This prevents unwanted side reactions and ensures that modifications and glycosylations occur at the desired position. The use of orthogonal protecting groups (which can be removed under different conditions) is often necessary for complex, multi-step syntheses.[3]
Q3: What are the common glycosylation methods employed in saponin synthesis? Several methods are used to form the critical glycosidic bonds. The choice depends on the specific substrates and desired stereochemical outcome. Common methods include:
-
Schmidt Trichloroacetimidate (B1259523) Method: This is one of the most widely used methods due to its reliability and the relatively mild conditions required for activation with a Lewis acid promoter (e.g., TMSOTf, BF3·OEt2).
-
Glycosyl Halides (Koenigs-Knorr Method): This classic method uses glycosyl bromides or chlorides, often activated by silver or mercury salts.
-
Thioglycosides: These donors are stable and can be activated under various conditions, allowing for more flexible synthetic strategies.
-
Enzymatic Glycosylation: Utilizing UDP-glycosyltransferases (UGTs) offers remarkable specificity and stereocontrol, mimicking the natural biosynthetic pathway.[2][4] This approach avoids the need for extensive protecting group manipulation but requires specialized enzymes.
Q4: How can I improve the yield and stereoselectivity of a glycosylation reaction? Low yields and poor stereoselectivity are common issues. To improve outcomes:
-
Ensure Anhydrous Conditions: Water can hydrolyze the activated glycosyl donor or the promoter. Use freshly dried solvents, reagents, and molecular sieves.
-
Optimize the Promoter: The choice and amount of Lewis acid are critical. A screen of different promoters and concentrations may be necessary.
-
Use a Participating Protecting Group: A protecting group at the C-2 position of the glycosyl donor (like an acetyl or benzoyl group) can direct the incoming acceptor to the opposite face, favoring the formation of 1,2-trans-glycosides.
-
Control Temperature: Glycosylation reactions are often performed at low temperatures (e.g., -78 °C to 0 °C) to enhance selectivity.
-
Modify the Glycosyl Donor: Increasing the reactivity of the leaving group on the donor can sometimes improve yields.
Q5: What are the most effective techniques for purifying synthetic Jujuboside B derivatives? Purification typically requires a multi-step chromatographic approach.
-
Flash Column Chromatography: Used for initial cleanup to remove major impurities and excess reagents. Normal-phase (silica gel) or reverse-phase media can be used.
-
Preparative High-Performance Liquid Chromatography (HPLC): This is the gold standard for obtaining highly pure saponin derivatives. Reverse-phase columns (e.g., C18) with water/acetonitrile (B52724) or water/methanol (B129727) gradients are most common.
Troubleshooting Guide
This guide addresses specific problems encountered during the synthesis of Jujuboside B derivatives.
Problem: Low or No Yield in Glycosylation Step
| Possible Cause | Recommended Solution |
| Inactive Glycosyl Donor | The glycosyl donor may have degraded. Prepare it fresh before the reaction. Verify its structure and purity using NMR or mass spectrometry. |
| Ineffective Promoter/Catalyst | The chosen Lewis acid may not be potent enough. Try a stronger promoter or a different class of activator. Optimize the stoichiometry of the promoter. |
| Steric Hindrance | The hydroxyl group of the acceptor may be sterically hindered. Consider altering the protecting groups on adjacent positions to reduce steric clash or try a smaller, more reactive glycosyl donor. |
| Presence of Moisture | Trace amounts of water can quench the reaction. Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen). |
| Poor Acceptor Nucleophilicity | The hydroxyl group on the aglycone or sugar intermediate may not be sufficiently nucleophilic. This can sometimes be influenced by the solvent or nearby electron-withdrawing protecting groups. |
Problem: Formation of an Undesired Mixture of Anomers (α/β Isomers)
| Possible Cause | Recommended Solution |
| Non-Stereodirecting Conditions | The reaction conditions do not favor the formation of a single stereoisomer. To obtain a 1,2-trans product, use a participating protecting group (e.g., acetate, benzoate) at the C-2 position of the glycosyl donor. |
| Solvent Effects | Certain solvents can influence the stereochemical outcome. For example, solvents like acetonitrile can promote the formation of α-glycosides with certain donors through an SN2-like mechanism. |
| Anomerization | The product may be anomerizing under the reaction or workup conditions. Use milder conditions and purify the product as quickly as possible after the reaction. |
Problem: Difficulty Removing Protecting Groups
| Possible Cause | Recommended Solution |
| Protecting Group is Too Stable | The chosen deprotection conditions are not harsh enough. Increase the temperature, reaction time, or reagent concentration. Be cautious, as harsh conditions can degrade the final product. |
| Incompatible Deprotection Steps | A reagent used to remove one protecting group is affecting another part of the molecule. This highlights the need for an orthogonal protecting group strategy, where each group can be removed selectively under unique conditions (e.g., acid-labile, base-labile, hydrogenolysis).[3] |
| Catalyst Poisoning | In catalytic hydrogenolysis (e.g., removing benzyl (B1604629) groups with Pd/C), trace impurities (especially sulfur-containing compounds) can poison the catalyst. Use high-purity reagents and substrates. |
Data Presentation and Experimental Protocols
Data Summary
Table 1: Physicochemical Properties of Jujuboside B
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₅₂H₈₄O₂₁ | [5] |
| Molecular Weight | 1045.21 g/mol | [5] |
| Appearance | Powder | |
| Biological Source | Semen Ziziphus spinosa | |
| Purity (Commercial) | ≥98% (HPLC) |
| Storage Temperature | 2-8°C | |
Experimental Protocols
Protocol 1: General Procedure for Schmidt Trichloroacetimidate Glycosylation
This protocol provides a general methodology for a glycosylation reaction. Note: Stoichiometry, temperature, and reaction time must be optimized for specific substrates.
-
Preparation of the Glycosyl Acceptor: Dissolve the glycosyl acceptor (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) under an argon atmosphere. Add activated molecular sieves (4 Å) and stir for 30 minutes at room temperature.
-
Reaction Setup: Cool the solution to the desired temperature (e.g., -40 °C).
-
Addition of Reagents: Add the glycosyl trichloroacetimidate donor (1.2-2.0 eq) to the cooled solution.
-
Initiation: Add the promoter (e.g., TMSOTf, 0.1-0.3 eq) dropwise. The solution may change color.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the acceptor is consumed, quench the reaction by adding a base, such as triethylamine (B128534) or pyridine.
-
Workup: Allow the mixture to warm to room temperature. Filter off the molecular sieves and dilute the filtrate with DCM. Wash the organic layer successively with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography.
Protocol 2: General Procedure for Purification by Reverse-Phase HPLC
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., methanol or DMSO). Filter the sample through a 0.45 µm syringe filter.
-
Column and Mobile Phase: Use a preparative C18 column. The mobile phase typically consists of a gradient of (A) water (often with 0.1% formic acid or trifluoroacetic acid) and (B) acetonitrile or methanol.
-
Gradient Elution: Start with a high percentage of solvent A and gradually increase the percentage of solvent B over 30-60 minutes to elute compounds of increasing hydrophobicity.
-
Detection: Monitor the elution profile using a UV detector, typically at 205-220 nm for compounds lacking a strong chromophore.
-
Fraction Collection: Collect fractions corresponding to the desired product peak.
-
Solvent Removal: Combine the relevant fractions and remove the organic solvent under reduced pressure. Lyophilize the remaining aqueous solution to obtain the pure product as a powder.
Visual Guides
The following diagrams illustrate key workflows and logical relationships in the synthesis of Jujuboside B derivatives.
References
- 1. Chemical Synthesis of Saponins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unraveling the serial glycosylation in the biosynthesis of steroidal saponins in the medicinal plant Paris polyphylla and their antifungal action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological and Pharmacological Effects of Synthetic Saponins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multi-strategy ugt mining, modification and glycosyl donor synthesis facilitate the production of triterpenoid saponins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Jujuboside B | C52H84O21 | CID 24721031 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Jujuboside B1 in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the oral bioavailability of Jujuboside B1 in animal studies. The information is presented in a question-and-answer format to directly address common challenges and provide practical guidance.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral bioavailability of this compound?
A1: this compound, a triterpenoid (B12794562) saponin (B1150181), faces several challenges that limit its oral bioavailability. These include poor aqueous solubility and potentially low membrane permeability. Furthermore, saponin glycosides can be subject to hydrolysis by gastrointestinal bacteria, which may alter their absorption characteristics. For instance, Jujuboside A can be hydrolyzed to Jujuboside B in the intestinal tract, and Jujuboside B can be further metabolized to jujubogenin (B1254797) by rat intestinal bacteria.
Q2: What are the most promising strategies to enhance the oral bioavailability of this compound?
A2: Based on established formulation science for poorly soluble compounds, the most promising strategies for enhancing the oral bioavailability of this compound include:
-
Nanoformulations: Techniques such as nanoemulsions and nanostructured lipid carriers (NLCs) can significantly increase the surface area for dissolution and improve absorption. Nanoemulsions, which are colloidal dispersions with droplet sizes typically under 500 nm, are particularly effective for hydrophobic drugs.
-
Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer matrix can enhance its dissolution rate and extent. This technique transforms the crystalline drug into an amorphous state, which is more soluble.
-
Co-administration with Absorption Enhancers: Certain excipients can transiently increase the permeability of the intestinal epithelium, facilitating the absorption of poorly permeable compounds.
-
Structural Modification: Although more complex, structural modifications to the this compound molecule could potentially improve its physicochemical properties for better absorption.
Q3: Are there any baseline pharmacokinetic data for this compound in animal models?
A3: Yes, a comparative pharmacokinetic study in rats has been conducted for the major compounds in an aqueous extract of Ziziphi Spinosae Semen, including Jujuboside B. This data can serve as a baseline for evaluating the effectiveness of bioavailability enhancement strategies.
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of this compound in Pilot Animal Studies.
Possible Cause: Poor aqueous solubility and low dissolution rate of the administered this compound powder.
Troubleshooting Steps:
-
Formulation Improvement: Instead of administering a simple suspension, consider developing an enhanced formulation.
-
Nanoemulsion: Formulate this compound into an oil-in-water nanoemulsion. The small droplet size increases the surface area for absorption.
-
Solid Dispersion: Prepare a solid dispersion of this compound with a hydrophilic carrier like polyvinylpyrrolidone (B124986) (PVP) or polyethylene (B3416737) glycol (PEG).
-
-
Dose Consideration: Ensure the dose administered is appropriate for the animal model and the expected low bioavailability.
-
Analytical Method Validation: Verify the sensitivity and accuracy of your bioanalytical method (e.g., LC-MS/MS) for detecting low concentrations of this compound in plasma.
Issue 2: Inconsistent Results Between In Vitro Dissolution and In Vivo Bioavailability.
Possible Cause: The in vitro dissolution medium may not accurately reflect the complex environment of the gastrointestinal tract, including enzymatic degradation and interactions with intestinal contents.
Troubleshooting Steps:
-
Biorelevant Dissolution Media: Utilize fasted state simulated intestinal fluid (FaSSIF) and fed state simulated intestinal fluid (FeSSIF) for in vitro dissolution studies to better mimic physiological conditions.
-
Permeability Assessment: Conduct in vitro permeability studies using Caco-2 cell monolayers to assess whether membrane permeability, in addition to dissolution, is a limiting factor.
-
Consider First-Pass Metabolism: Investigate potential first-pass metabolism in the liver, which could reduce the amount of this compound reaching systemic circulation.
Data Presentation
Table 1: Baseline Pharmacokinetic Parameters of Jujuboside B in Rats
| Parameter | Value (Mean ± SD) |
| Tmax (h) | 1.83 ± 1.01 |
| Cmax (ng/mL) | 18.06 ± 6.13 |
| AUC(0-t) (ng·h/mL) | 100.21 ± 38.35 |
| t1/2 (h) | 5.38 ± 1.58 |
Data from a study in normal rats after oral administration of Ziziphi Spinosae Semen aqueous extract.[1]
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
-
Materials: this compound, Polyvinylpyrrolidone K30 (PVP K30), Ethanol, Water.
-
Procedure:
-
Dissolve this compound and PVP K30 in a 1:4 weight ratio in a minimal amount of ethanol.
-
Stir the solution at room temperature until a clear solution is obtained.
-
Evaporate the solvent under reduced pressure at 40°C using a rotary evaporator.
-
Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion and sieve it to obtain a uniform particle size.
-
Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of this compound.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Formulation Administration:
-
Control Group: Administer a suspension of pure this compound in 0.5% carboxymethylcellulose sodium (CMC-Na) via oral gavage.
-
Test Group: Administer the prepared this compound solid dispersion suspended in 0.5% CMC-Na via oral gavage at an equivalent dose.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein into heparinized tubes at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in rat plasma.
-
Use a suitable internal standard for accurate quantification.
-
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis software.
-
Compare the parameters between the control and test groups to determine the relative bioavailability enhancement.
-
Visualizations
Caption: Experimental workflow for enhancing this compound bioavailability using solid dispersion technology.
Caption: Strategies and mechanisms for enhancing the oral bioavailability of this compound.
References
Troubleshooting unexpected results in Jujuboside B1 cell-based assays.
Welcome to the technical support center for Jujuboside B cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting unexpected results and to offer detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: My cell viability results with Jujuboside B are inconsistent. What are the potential causes?
A1: Inconsistent results in cell viability assays (e.g., MTT, CCK8, ATPlite) can stem from several factors. Firstly, as a saponin, Jujuboside B can have inherent cytotoxic effects by disrupting cell membranes, which may vary with cell density and passage number. Secondly, ensure that your Jujuboside B stock solution, typically dissolved in DMSO, is properly stored and that the final DMSO concentration in your assay does not exceed a non-toxic level (usually <0.5%). Finally, variability in incubation times and seeding densities can significantly impact results.
Q2: I am observing high background or no signal in my apoptosis assay after Jujuboside B treatment. What should I check?
A2: For apoptosis assays like Annexin V/PI staining, a high background may indicate widespread cell death due to excessively high concentrations of Jujuboside B, leading to necrosis rather than apoptosis. Conversely, no signal might suggest the concentration is too low to induce a detectable apoptotic response or that the incubation time is insufficient. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. Also, ensure that your flow cytometer is correctly calibrated and that compensation is properly set.
Q3: The expression of autophagy markers (LC3-II, p62) is not changing as expected with Jujuboside B treatment. Why might this be?
A3: The interplay between apoptosis and autophagy induced by Jujuboside B can be complex. In some cell lines, autophagy may act as a pro-survival mechanism, and its induction might be transient.[1][2] Consider performing a time-course experiment to capture the peak of autophagic flux. Additionally, using autophagy inhibitors like chloroquine (B1663885) (CQ) or bafilomycin A1 can help to clarify whether the observed effects are due to an increase in autophagosome formation or a blockage in their degradation.[2]
Q4: I am seeing conflicting effects of Jujuboside B on cell proliferation in different cancer cell lines. Is this normal?
A4: Yes, it is not uncommon to observe differential effects of Jujuboside B across various cell lines. The cellular response is highly dependent on the genetic background of the cells, including the status of tumor suppressor genes and the expression levels of proteins in the signaling pathways that Jujuboside B modulates, such as the MAPK, PI3K/Akt, and AMPK pathways.[1][3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Cell Viability in Control Wells | Cell handling issues (over-trypsinization, harsh pipetting) | Handle cells gently. Use a cell counter to ensure accurate seeding density. |
| Mycoplasma contamination | Regularly test cell cultures for mycoplasma contamination. | |
| High Variability Between Replicate Wells | Uneven cell seeding | Ensure a homogenous cell suspension before seeding. Avoid seeding in the outer wells of the plate, which are prone to the "edge effect". |
| Pipetting errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. | |
| Unexpected IC50 Value | Incorrect drug concentration | Verify the concentration of your Jujuboside B stock solution. Perform serial dilutions carefully. |
| Cell line resistance or sensitivity | IC50 values are cell line-dependent. Compare your results with published data for the same cell line. | |
| No Apoptosis Induction | Sub-optimal drug concentration or incubation time | Perform a dose-response and time-course experiment to identify the optimal conditions. |
| Inappropriate assay | Use multiple assays to confirm apoptosis (e.g., Annexin V staining and western blot for cleaved caspases). | |
| Autophagy Induction Without Cell Death | Autophagy is acting as a pro-survival mechanism | Co-treat with an autophagy inhibitor (e.g., chloroquine) to see if it enhances apoptosis. |
Quantitative Data Summary
Table 1: IC50 Values of Jujuboside B in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| MDA-MB-231 | Breast Cancer | ATPlite | 72 | 54.38 | [1] |
| MCF-7 | Breast Cancer | ATPlite | 72 | 74.94 | [1] |
| HCT116 | Colorectal Cancer | MTT | 48 | Not specified, significant inhibition at 10, 20, 40 µM | [3] |
| AGS | Gastric Cancer | Not specified | Not specified | Not specified, induces apoptosis | [2] |
| H1299 | Non-Small Cell Lung Cancer | CCK-8 | 24 | 65.03 | [4] |
| H1299 | Non-Small Cell Lung Cancer | CCK-8 | 48 | 55.27 | [4] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of Jujuboside B (e.g., 0, 5, 10, 20, 40, 80 µM) and a vehicle control (DMSO) for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with Jujuboside B for the desired time and concentration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour.
Autophagy Assay (Western Blot for LC3 and p62)
-
Cell Lysis: After treatment with Jujuboside B, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein samples by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against LC3, p62, and a loading control (e.g., GAPDH) overnight at 4°C. Following this, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.
Visualizations
Caption: General experimental workflow for studying Jujuboside B.
Caption: Key signaling pathways modulated by Jujuboside B.
References
- 1. Jujuboside B Inhibits the Proliferation of Breast Cancer Cell Lines by Inducing Apoptosis and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor activity of jujuboside B and the underlying mechanism via induction of apoptosis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Jujuboside B inhibits proliferation and induces apoptosis and ferroptosis in colorectal cancer cells with potential involvement of the MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Jujuboside B Inhibits the Proliferation and Migration of Non-Small Cell Lung Cancer H1299 Cells Through Inhibiting PI3K/Akt and Wnt/β-Catenin Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Jujuboside B1 Delivery Across the Blood-Brain Barrier
Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the delivery of Jujuboside B1 across the blood-brain barrier (BBB). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in delivering this compound to the brain?
A1: The primary challenge is the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system. This compound, like many other potentially therapeutic compounds, has limited ability to cross this barrier on its own. Key challenges include its molecular size, polarity, and potential recognition by efflux pumps at the BBB, which actively transport substances back into the bloodstream.
Q2: What are the most promising strategies for enhancing this compound delivery across the BBB?
A2: Current research focuses on nano-delivery systems as a promising approach. These include:
-
Liposomes: Vesicles composed of a lipid bilayer that can encapsulate hydrophilic and lipophilic drugs. Their surface can be modified to improve BBB transport.
-
Solid Lipid Nanoparticles (SLNs): These are made from solid lipids and offer advantages like high drug loading capacity and good stability.[1][2][3][4]
-
Polymeric Nanoparticles: These are prepared from biodegradable polymers and can be surface-functionalized for targeted delivery.
Q3: How can the surface of nanoparticles be modified to improve brain targeting?
A3: Surface modification, or functionalization, can enhance BBB transport by targeting specific receptors on the endothelial cells of the BBB. This can be achieved by attaching ligands such as:
-
Transferrin: Targets the transferrin receptor, which is highly expressed on BBB endothelial cells.
-
Glucose: Utilizes glucose transporters (e.g., GLUT1) to facilitate entry into the brain.
-
Specific Antibodies or Peptides: Can be designed to bind to other receptors unique to the BBB.
Q4: What in vitro models are suitable for assessing the BBB permeability of this compound formulations?
A4: In vitro BBB models are essential for initial screening of delivery systems. Common models include:
-
Monolayer Cell Culture: Typically uses a single layer of brain endothelial cells (like hCMEC/D3) grown on a semi-permeable membrane in a Transwell insert.[5]
-
Co-culture Models: Include other cell types of the neurovascular unit, such as astrocytes and pericytes, to better mimic the in vivo environment.
-
3D and Microfluidic Models: More complex models that incorporate shear stress and a three-dimensional architecture for a more physiologically relevant assessment.
Troubleshooting Guides
Nanoparticle and Liposome Formulation
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Entrapment Efficiency of this compound | - Inappropriate lipid or polymer composition.- Incorrect pH of the hydration buffer.- Suboptimal drug-to-carrier ratio. | - Screen different lipids or polymers with varying properties.- Adjust the pH of the aqueous phase to optimize the solubility and charge of this compound.- Experiment with different initial concentrations of this compound and the carrier material. |
| Inconsistent Particle Size or High Polydispersity Index (PDI) | - Inconsistent homogenization or sonication time/power.- Aggregation of nanoparticles during formulation.- Inappropriate temperature control. | - Standardize the energy input during particle size reduction steps.- Optimize the concentration of stabilizers or surfactants.- Ensure the processing temperature is above the lipid's transition temperature for liposomes. |
| Poor Stability of the Formulation (Aggregation over time) | - Insufficient surface charge (zeta potential close to zero).- Degradation of lipids or polymers.- Inappropriate storage conditions. | - Add charged lipids or surfactants to increase the absolute value of the zeta potential.- Store formulations at 4°C and protect from light.- Consider lyophilization with a suitable cryoprotectant for long-term storage. |
In Vitro BBB Permeability Assays
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Trans-Endothelial Electrical Resistance (TEER) Values | - Incomplete formation of tight junctions.- Cell culture contamination.- Toxicity of the applied this compound formulation. | - Allow for longer culture times (up to 7-10 days) for tight junction formation.- Regularly check for contamination and use sterile techniques.- Perform a cytotoxicity assay (e.g., MTT or LDH) to determine the non-toxic concentration range of your formulation. |
| High Variability in Apparent Permeability (Papp) Values | - Inconsistent cell monolayer integrity.- Inaccurate quantification of this compound.- Pipetting errors. | - Use TEER measurements to select only wells with consistent barrier function for permeability studies.- Validate your analytical method (e.g., HPLC-MS/MS) for accuracy and precision in the relevant concentration range.- Use calibrated pipettes and consistent sampling times. |
| No Improvement in Permeability with Nanoformulation | - The delivery system is not effectively crossing the cell monolayer.- The nanoparticle size is too large for transcytosis.- The surface modifications are not interacting with receptors on the in vitro model. | - Confirm cellular uptake of your nanoparticles using fluorescence microscopy with a labeled formulation.- Aim for nanoparticle sizes below 200 nm for efficient cellular uptake.- Ensure the cell line used in your model expresses the target receptors for your surface ligands. |
Quantitative Data Summary
The following tables present hypothetical data to illustrate the potential improvements in BBB delivery of this compound using different nanoformulations. This data is for illustrative purposes and should be confirmed by experimental studies.
Table 1: Physicochemical Properties of Hypothetical this compound Nanoformulations
| Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) |
| This compound-Liposomes | 150 ± 10 | 0.15 ± 0.05 | -25 ± 5 | 75 ± 8 |
| This compound-SLNs | 180 ± 15 | 0.20 ± 0.07 | -30 ± 6 | 85 ± 7 |
| Transferrin-Jujuboside B1-Liposomes | 160 ± 12 | 0.18 ± 0.06 | -20 ± 4 | 72 ± 9 |
Table 2: In Vitro BBB Permeability of Hypothetical this compound Formulations
| Formulation | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio |
| Free this compound | 0.5 ± 0.1 | 3.2 |
| This compound-Liposomes | 2.5 ± 0.4 | 1.8 |
| This compound-SLNs | 3.1 ± 0.5 | 1.5 |
| Transferrin-Jujuboside B1-Liposomes | 5.8 ± 0.7 | 1.2 |
Table 3: In Vivo Brain Distribution of Hypothetical this compound Formulations in a Rodent Model (2 hours post-injection)
| Formulation | Brain Concentration (ng/g) | Brain/Plasma Ratio |
| Free this compound | 25 ± 8 | 0.05 |
| This compound-Liposomes | 150 ± 30 | 0.30 |
| This compound-SLNs | 185 ± 40 | 0.38 |
| Transferrin-Jujuboside B1-Liposomes | 450 ± 70 | 0.95 |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
Materials:
-
Soy phosphatidylcholine (SPC)
-
Cholesterol
-
This compound
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Dissolve SPC, cholesterol, and this compound in a 10:2:1 molar ratio in a minimal amount of chloroform/methanol (2:1 v/v) in a round-bottom flask.
-
Attach the flask to a rotary evaporator and evaporate the organic solvents under vacuum at 40°C until a thin, uniform lipid film is formed on the inner surface of the flask.
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid transition temperature (e.g., 60°C) for 1 hour.
-
To obtain smaller, more uniform vesicles, sonicate the resulting liposomal suspension using a probe sonicator on ice or extrude it through polycarbonate membranes of a defined pore size (e.g., 200 nm followed by 100 nm).
-
Separate the unencapsulated this compound by centrifugation or size exclusion chromatography.
-
Store the final liposomal suspension at 4°C.
Protocol 2: In Vitro BBB Permeability Assay using a Transwell Model
Materials:
-
hCMEC/D3 cells (or other suitable brain endothelial cell line)
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Cell culture medium and supplements
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound formulations and free drug solution
-
Lucifer yellow (as a marker for paracellular permeability)
-
TEER meter
Procedure:
-
Seed hCMEC/D3 cells onto the apical side of the Transwell inserts coated with collagen.
-
Culture the cells until a confluent monolayer is formed and TEER values plateau (typically >150 Ω·cm²).
-
On the day of the experiment, wash the cells with pre-warmed HBSS.
-
Replace the medium in the apical (donor) chamber with the this compound formulation diluted in HBSS. Add fresh HBSS to the basolateral (receiver) chamber.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh HBSS.
-
At the end of the experiment, collect samples from the apical chamber.
-
To assess barrier integrity, add Lucifer yellow to the apical chamber and measure its concentration in the basolateral chamber after 1 hour.
-
Analyze the concentration of this compound in all samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Hypothesized PI3K/AKT signaling pathway modulated by this compound.
Caption: Workflow for developing and evaluating this compound nanoformulations.
Caption: Key factors for enhancing this compound brain delivery.
References
- 1. Solid lipid nanoparticles for targeted brain drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Solid lipid nanoparticles as a drug delivery system for the treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
Jujuboside B1 for Insomnia: A Comparative Guide for Researchers
An objective analysis of the therapeutic potential of Jujuboside B1 in the treatment of insomnia, with a comparative look at established alternatives and supporting experimental evidence.
This compound, a saponin (B1150181) derived from the seeds of Ziziphus jujuba, has garnered attention for its potential sedative-hypnotic effects, rooted in its traditional use in Chinese medicine for alleviating sleeplessness. This guide provides a comprehensive comparison of this compound's therapeutic validation against conventional insomnia treatments, namely benzodiazepines and Z-drugs. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.
Performance Comparison: this compound vs. Alternatives
While direct comparative clinical trial data for purified this compound is limited, preclinical studies on jujube seed extracts containing jujubosides provide valuable insights. The following tables summarize the available quantitative data from animal models, comparing the effects of jujube-related compounds with a benzodiazepine (B76468) (Diazepam) and a Z-drug (Zolpidem).
Table 1: Effect on Sleep Latency in Animal Models
| Treatment Group | Dose | Animal Model | Reduction in Sleep Latency | Statistical Significance | Citation |
| Jujube Seed Extract | 150 mg/kg | Mouse | Significant decrease | p < 0.01 | [1] |
| Diazepam | 3 mg/kg | Mouse | Significant decrease | p < 0.001 | [2] |
| Zolpidem | 10 mg/kg | Mouse | Significant decrease | - | [3] |
Table 2: Effect on Sleep Duration in Animal Models
| Treatment Group | Dose | Animal Model | Increase in Sleep Duration | Statistical Significance | Citation |
| Jujube Seed Extract (Fermented) | 150 mg/kg | Mouse | 1.70 times increase vs. control | p < 0.001 | [4] |
| Diazepam | 3 mg/kg | Mouse | Significant increase | p < 0.001 | [2] |
| Zolpidem | 10 mg/kg | Mouse | Significant increase | - | [3] |
Note: The data for Jujube Seed Extract is not specific to this compound and represents the effect of a complex mixture of compounds. Direct head-to-head studies with purified this compound are needed for a more definitive comparison.
Mechanism of Action: Signaling Pathways
Jujubosides, including this compound, are believed to exert their hypnotic effects primarily through the modulation of the GABAergic and serotonergic systems. The proposed mechanism involves enhancing the activity of GABA, the primary inhibitory neurotransmitter in the central nervous system, and interacting with serotonin (B10506) receptors that play a crucial role in sleep-wake cycle regulation. This mechanism is notably distinct from that of benzodiazepines, which also act on the GABAergic system but through a different modulatory site.[5]
Caption: Proposed mechanism of this compound's hypnotic effect.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the findings, detailed methodologies for key experiments are provided below.
Pentobarbital-Induced Sleep Test in Mice
This assay is a standard preclinical model to evaluate the sedative-hypnotic potential of a compound.
Caption: Workflow for the pentobarbital-induced sleep test.
Detailed Protocol:
-
Animals: Male ICR or C57BL/6 mice (6-8 weeks old) are commonly used. They are housed under a 12-hour light/dark cycle with controlled temperature and humidity for at least one week before the experiment.
-
Fasting: Mice are fasted for 12-24 hours before the experiment to avoid food-drug interactions, with free access to water.
-
Grouping and Administration: Mice are randomly assigned to different treatment groups: a vehicle control group (e.g., saline or 0.5% carboxymethylcellulose), a this compound group (at various doses), and a positive control group (e.g., Diazepam). The test compounds are typically administered orally (p.o.) or intraperitoneally (i.p.).
-
Waiting Period: Following administration of the test compound, there is a waiting period of approximately 30-60 minutes to allow for absorption.
-
Induction of Sleep: A sub-hypnotic or hypnotic dose of pentobarbital sodium (e.g., 40-50 mg/kg) is administered intraperitoneally.
-
Measurement of Sleep Latency and Duration:
-
Sleep Latency: The time from pentobarbital injection until the loss of the righting reflex is recorded. The loss of the righting reflex is confirmed when the mouse does not right itself within 30 seconds when placed on its back.
-
Sleep Duration: The time from the loss of the righting reflex to its recovery is measured. The recovery of the righting reflex is confirmed when the mouse can right itself twice within 30 seconds.
-
Western Blot for GABAA Receptor Subunit Expression
This technique is used to quantify the protein levels of specific GABAA receptor subunits in brain tissue, providing insights into the molecular mechanism of this compound.
Detailed Protocol:
-
Tissue Preparation: Following the behavioral tests, mice are euthanized, and specific brain regions (e.g., hippocampus, cortex, hypothalamus) are rapidly dissected and snap-frozen in liquid nitrogen.
-
Protein Extraction: The brain tissue is homogenized in RIPA buffer containing protease and phosphatase inhibitors. The homogenate is then centrifuged at high speed (e.g., 14,000 rpm) at 4°C, and the supernatant containing the total protein is collected.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) from each sample are mixed with Laemmli sample buffer, boiled, and then loaded onto a sodium dodecyl sulfate-polyacrylamide gel for electrophoresis to separate the proteins by size.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
The membrane is then incubated with primary antibodies specific for the GABAA receptor subunits of interest (e.g., α1, α5, β2) overnight at 4°C.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
The available preclinical evidence suggests that jujube-derived compounds, including jujubosides, hold promise as therapeutic agents for insomnia. Their mechanism of action, centered on the modulation of GABAergic and serotonergic systems, appears distinct from classical benzodiazepines, potentially offering a different safety and side-effect profile. However, a critical gap in the research is the lack of robust, direct comparative studies on purified this compound against current first-line insomnia medications.
Future research should focus on:
-
Conducting head-to-head preclinical studies of purified this compound against benzodiazepines and Z-drugs, utilizing a comprehensive set of behavioral and electrophysiological measures.
-
Elucidating the detailed downstream signaling pathways activated by this compound's interaction with GABA and serotonin receptors.
-
Investigating the pharmacokinetic and pharmacodynamic profile of this compound, including its bioavailability and ability to cross the blood-brain barrier.
-
Ultimately, well-designed randomized controlled clinical trials are necessary to validate the efficacy and safety of this compound in human subjects with insomnia.
By addressing these research questions, the scientific community can fully assess the therapeutic potential of this compound and its place in the management of insomnia.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Bottom-Up versus Top-Down Induction of Sleep by Zolpidem Acting on Histaminergic and Neocortex Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sleep-Enhancing Effect of Water Extract from Jujube (Zizyphus jujuba Mill.) Seeds Fermented by Lactobacillus brevis L32 [mdpi.com]
- 5. The mechanism of simultaneous intake of Jujuboside A and B in the regulation of sleep at the hypothalamic level - PMC [pmc.ncbi.nlm.nih.gov]
Differentiating the mechanisms of action between Jujuboside A and Jujuboside B1.
A comparative guide for researchers and drug development professionals.
Jujubosides, a class of triterpenoid (B12794562) saponins (B1172615) isolated from the seeds of Ziziphus jujuba, have garnered significant attention for their diverse pharmacological activities, particularly their sedative-hypnotic and anxiolytic effects. Among these, Jujuboside A (JuA) is the most studied, with a growing body of research elucidating its mechanisms of action. However, the distinct roles of other jujubosides, such as Jujuboside B1 (JuB1), remain less clear, presenting a challenge for targeted drug development. This guide provides a comprehensive comparison of the known mechanisms of action of Jujuboside A and its closely related analogue, with a focus on experimental data to inform future research and therapeutic applications. While direct mechanistic studies on this compound are limited, we will draw comparisons with Jujuboside B (JuB), a primary metabolite of JuA, to infer potential actions of JuB1.
Core Mechanistic Differences: Neuromodulation vs. Anti-inflammatory and Anti-cancer Activities
Current research indicates that Jujuboside A primarily exerts its effects on the central nervous system through modulation of neurotransmitter systems. In contrast, studies on Jujuboside B suggest a broader range of activities, including potent anti-inflammatory and anti-cancer effects through different signaling pathways.
Jujuboside A: A Modulator of GABAergic and Glutamatergic Systems
Jujuboside A's sedative and anxiolytic properties are largely attributed to its influence on the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the brain. Experimental evidence demonstrates that JuA modulates the expression of GABA-A receptor subunits in a dose-dependent manner.[1] Specifically, low concentrations of JuA have been shown to increase the mRNA levels of α1, α5, and β2 subunits, while high concentrations can lead to a decrease in β2 subunit expression.[1] This suggests a complex regulatory role that could fine-tune inhibitory neurotransmission.
Furthermore, JuA has been found to have inhibitory effects on the excitatory glutamate (B1630785) pathway in the hippocampus.[2] It can significantly decrease the slopes of excitatory postsynaptic potentials (EPSP) and the amplitudes of population spikes (PS) in hippocampal neurons.[2] This dual action of enhancing GABAergic inhibition and suppressing glutamatergic excitation likely contributes significantly to its overall central nervous system depressant effects.
This compound (inferred from Jujuboside B): A Multifaceted Agent with Anti-cancer and Anti-inflammatory Potential
While direct data on this compound is scarce, the activities of its close structural analogue, Jujuboside B, offer valuable insights. Jujuboside B has demonstrated significant anti-cancer properties. It can induce apoptosis and ferroptosis in colorectal cancer cells, a mechanism potentially mediated through the MAPK signaling pathway.[3] In other cancer cell lines, JuB has been shown to induce apoptosis via the extrinsic pathway, involving the activation of FasL and caspase-8, and is also linked to the activation of p38/JNK signaling.[4]
Beyond its anti-cancer effects, Jujuboside B exhibits potent anti-inflammatory activity. It has been shown to inhibit High Mobility Group Box 1 (HMGB1)-mediated severe inflammatory responses by blocking the transcription of nuclear factor-κB (NF-κB) and the synthesis of tumor necrosis factor-α (TNF-α).[5] Additionally, JuB can suppress angiogenesis, a critical process in both tumor growth and chronic inflammation, by blocking the VEGFR2 signaling pathway.[6]
Comparative Data Summary
The following table summarizes the key quantitative findings from experimental studies on Jujuboside A and Jujuboside B. This data highlights the different experimental contexts in which these compounds have been investigated and their varying potencies.
| Compound | Assay | Cell Line/Model | Concentration/Dose | Observed Effect | Reference |
| Jujuboside A | Semi-quantitative RT-PCR | Rat Hippocampal Neurons | 41 µM | Significant increase in GABA-A receptor α1, α5, and β2 subunit mRNAs. | [1] |
| Semi-quantitative RT-PCR | Rat Hippocampal Neurons | 82 µM | Significant increase in GABA-A receptor α1 and α5 subunit mRNAs; decrease in β2 subunit mRNA. | [1] | |
| Electrophysiology | Rat Hippocampal Slices | Not specified | Decreased slopes of EPSP and amplitudes of PS. | [2] | |
| Jujuboside B | MTT Assay | HCT116 (Colorectal Cancer) | 5-80 µM | Concentration-dependent decrease in cell viability. | [3] |
| Colony Formation Assay | HCT116 (Colorectal Cancer) | 10-40 µM | Concentration-dependent reduction in colony formation. | [3] | |
| Endothelial Cell Proliferation | HUVECs | Dose-dependent | Inhibition of proliferation, migration, and tube formation. | [6] |
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms of action, the following diagrams illustrate the key signaling pathways affected by Jujuboside A and Jujuboside B.
Caption: Jujuboside A's mechanism primarily involves the modulation of GABAergic and glutamatergic systems.
Caption: Jujuboside B's mechanisms include anti-cancer and anti-inflammatory pathways.
Experimental Protocols
This section details the methodologies for key experiments cited in the differentiation of Jujuboside A and Jujuboside B's mechanisms.
Quantification of GABA-A Receptor Subunit mRNA (for Jujuboside A)
-
Cell Culture: Primary hippocampal neurons from Sprague-Dawley rats are cultured in vitro.
-
Treatment: Neurons are treated with varying concentrations of Jujuboside A (e.g., 41 µM and 82 µM) or a control vehicle for specific durations (e.g., 24 and 72 hours).
-
RNA Extraction: Total RNA is isolated from the treated and control neurons using a suitable RNA extraction kit.
-
Reverse Transcription: First-strand cDNA is synthesized from the extracted RNA using a reverse transcriptase enzyme.
-
Semi-quantitative RT-PCR: The cDNA is then used as a template for PCR amplification of specific GABA-A receptor subunits (α1, α5, β2) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analysis: PCR products are resolved on an agarose (B213101) gel, and the band intensities are quantified using densitometry software. The relative expression of each subunit mRNA is calculated by normalizing to the housekeeping gene.[1]
Cell Viability and Apoptosis Assays (for Jujuboside B)
-
Cell Culture: Human colorectal cancer cell lines (e.g., HCT116) are cultured in appropriate media.
-
MTT Assay (Cell Viability):
-
Cells are seeded in 96-well plates and treated with different concentrations of Jujuboside B (e.g., 0-80 µM) for a specified time.
-
MTT solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader to determine the percentage of viable cells relative to the control.[3]
-
-
Flow Cytometry (Apoptosis):
-
Cells are treated with Jujuboside B as described above.
-
Both adherent and floating cells are collected and washed.
-
Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[4]
-
Conclusion and Future Directions
The available evidence strongly suggests that Jujuboside A and Jujuboside B (and by extension, likely this compound) have distinct primary mechanisms of action. Jujuboside A's effects are predominantly centered on the modulation of central nervous system neurotransmission, providing a clear rationale for its traditional use in treating insomnia and anxiety. In contrast, Jujuboside B emerges as a compound with significant potential in oncology and inflammatory diseases, acting on pathways such as MAPK, VEGFR2, and NF-κB.
A critical knowledge gap remains regarding the specific mechanisms of this compound. Future research should focus on isolating and characterizing the pharmacological activities of this compound to determine if its actions more closely resemble those of Jujuboside A or B, or if it possesses a unique mechanistic profile. Head-to-head comparative studies employing the same experimental models and assays are essential to definitively parse out the subtle yet critical differences between these closely related saponins. Such studies will be invaluable for the targeted development of novel therapeutics from Ziziphus jujuba.
References
- 1. Effects on the expression of GABAA receptor subunits by jujuboside A treatment in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The inhibitory effects of jujuboside A on rat hippocampus in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Jujuboside B inhibits proliferation and induces apoptosis and ferroptosis in colorectal cancer cells with potential involvement of the MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor activity of jujuboside B and the underlying mechanism via induction of apoptosis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Jujuboside B Inhibited High Mobility Group Box Protein 1-Mediated Severe Inflammatory Responses in Human Endothelial Cells and Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Jujuboside B suppresses angiogenesis and tumor growth via blocking VEGFR2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Cancer Properties of Jujuboside B and Conventional Chemotherapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-cancer properties of Jujuboside B (JB), a natural saponin (B1150181) derived from the seeds of Ziziphus jujuba, and conventional chemotherapeutic agents. The information is intended to be an objective resource, presenting available experimental data to facilitate further research and drug development.
Executive Summary
Data Presentation: A Comparative Look at Efficacy
The following tables summarize the available quantitative data on the anti-cancer effects of Jujuboside B and conventional chemotherapeutics in various cancer cell lines.
Table 1: Comparative IC50 Values (µM) in HCT116 Colorectal Cancer Cells
| Compound | IC50 (µM) | Reference |
| Jujuboside B | Not explicitly determined, but significant inhibition of cell viability observed at concentrations of 5, 10, 20, 40, and 80 µM.[1] | [1] |
| 5-Fluorouracil | ~23.41 µM | [2] |
| Oxaliplatin | ~7.53 µM | [3] |
| Irinotecan | Data not available for direct comparison in HCT116 cells. |
Note: The IC50 value for Jujuboside B in HCT116 cells was not explicitly stated in the reviewed literature. However, the study demonstrated a concentration-dependent inhibition of cell viability.
Table 2: Comparative IC50 Values (µM) in MDA-MB-231 Breast Cancer Cells
| Compound | IC50 (µM) | Reference |
| Jujuboside B | 54.38 µM | [4] |
| Paclitaxel | Not explicitly determined in µM, but apoptosis was induced at 10 nM.[5] | [5] |
| Alkaloid-rich Jujube Seed Extract | 541.3 µg/mL | [6] |
| Paclitaxel (in combination study) | Not explicitly determined as a single agent. | [6] |
Note: A direct comparison of IC50 values between Jujuboside B and Paclitaxel in MDA-MB-231 cells is challenging due to different units and experimental setups. One study used an alkaloid-rich extract of jujube seed, not pure Jujuboside B, and reported the IC50 in µg/mL.[6]
Table 3: Apoptosis Induction
| Compound | Cell Line | Apoptosis Rate | Reference |
| Jujuboside B | HCT116 | Significantly increased in a concentration-dependent manner (10, 20, 40 µM).[1] | [1] |
| Jujuboside B | MDA-MB-231 | Remarkable increase in apoptotic cell population.[4][7] | [4][7] |
| Paclitaxel | MDA-MB-231 | 2.59% (alone), 42.90% (in combination with jujube extract).[6] | [6] |
| Alkaloid-rich Jujube Seed Extract | MDA-MB-231 | 13.89% | [6] |
| Paclitaxel | MDA-MB-231 | 29.57% (at 0.1 nM) | [8] |
Note: The apoptosis rates are from different studies and may not be directly comparable due to variations in experimental conditions.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the test compound (Jujuboside B or chemotherapeutic agent) and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells and treat with the compounds as described for the cell viability assay.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative and PI-positive cells are necrotic.
-
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and assess their expression levels.
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p-MEK, p-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Mechanisms of Action
Jujuboside B exerts its anti-cancer effects through the modulation of several key signaling pathways.
Jujuboside B-Induced Apoptosis and Proliferation Inhibition
Jujuboside B has been shown to induce apoptosis and inhibit proliferation in cancer cells by modulating the MAPK and other signaling pathways.[1]
Jujuboside B signaling pathway in cancer cells.
Experimental Workflow for Comparative Analysis
The following diagram illustrates a typical workflow for the comparative analysis of Jujuboside B and conventional chemotherapeutics.
Experimental workflow for comparative analysis.
Conclusion
The available evidence suggests that Jujuboside B is a promising natural compound with potent anti-cancer properties. It demonstrates efficacy in inhibiting the growth of various cancer cell lines through multiple mechanisms. While this guide provides an indirect comparison with conventional chemotherapeutics, the lack of direct comparative studies highlights a critical area for future research. Head-to-head in vitro and in vivo studies are warranted to definitively establish the comparative efficacy and potential synergistic effects of Jujuboside B with standard chemotherapy regimens. Such research will be instrumental in determining the potential role of Jujuboside B as a standalone or adjuvant therapy in cancer treatment.
References
- 1. Jujuboside B inhibits proliferation and induces apoptosis and ferroptosis in colorectal cancer cells with potential involvement of the MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Curcumol increases the sensitivity of colon cancer to 5-FU by regulating Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Jujuboside B Inhibits the Proliferation of Breast Cancer Cell Lines by Inducing Apoptosis and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. LJMU Research Online [researchonline.ljmu.ac.uk]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. A Novel Paclitaxel Derivative for Triple-Negative Breast Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Sedative Effects of Jujuboside A and B Co-administration: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the sedative properties of Jujuboside A (JuA) and Jujuboside B (JuB), both individually and in co-administration. The information presented herein is a synthesis of findings from multiple preclinical studies, offering insights into the potential synergistic effects of these natural compounds on sleep. While direct comparative studies under identical experimental conditions are limited, this guide consolidates available data to support further research and development.
Comparative Analysis of Sedative Effects
The co-administration of Jujuboside A and B has been suggested to produce a synergistic effect on sedation and sleep enhancement. While quantitative data from a single comparative study is not available, evidence from separate studies indicates that the combination may be more effective than the individual compounds.
Table 1: Comparison of Sedative Effects on Sleep Latency and Duration in Mice
| Treatment Group | Dosage | Sleep Latency (min) | Sleep Duration (min) | Study Reference |
| Control (Saline) | - | Data not available | Data not available | [1] |
| Jujuboside A | 2 mg/kg | Shorter than control | Longer than control | [2] |
| Jujuboside A | 4 mg/kg | Shorter than control | Longer than control | [2] |
| Jujuboside A | 8 mg/kg | Shorter than control | Longer than control | [2] |
| Jujuboside A + B (Co-administration) | Low, Medium, High Doses | Significantly shortened (qualitative) | Significantly prolonged (qualitative) | [3] |
Note: The data for Jujuboside A and the co-administration of Jujuboside A and B are from different studies. Direct quantitative comparison is therefore limited. The study on co-administration did not provide specific numerical values for sleep latency and duration in its abstract but reported significant sedative effects.
Table 2: Effects on Serum Neurotransmitter Levels in Mice
| Treatment Group | 5-HT (Serotonin) | DA (Dopamine) | NE (Norepinephrine) | Study Reference |
| Control | Baseline | Baseline | Baseline | [3] |
| Jujuboside A + B (Co-administration) | Slight increase | Significant increase (medium dose) | Significant increase (high dose) | [3] |
Experimental Protocols
Pentobarbital-Induced Sleep Test
This experiment is designed to evaluate the hypnotic effects of a substance by measuring its ability to prolong sleep induced by a sub-hypnotic dose of pentobarbital (B6593769).
Methodology:
-
Animals: Male Kunming mice (or similar strain), weighing 18-22g, are used.
-
Acclimatization: Animals are housed in a controlled environment (25±2 °C, 12h light/dark cycle) for at least one week prior to the experiment, with free access to food and water.
-
Grouping and Administration: Mice are randomly divided into control and experimental groups. The control group receives saline, while the experimental groups are orally administered with Jujuboside A, Jujuboside B, or a combination of both, typically 30 minutes before the pentobarbital injection.
-
Induction of Sleep: A sub-hypnotic dose of sodium pentobarbital (e.g., 50 mg/kg) is administered intraperitoneally.
-
Observation: Immediately after pentobarbital injection, mice are placed in individual cages and observed for the onset of sleep (loss of righting reflex for at least 1 minute).
-
Data Collection: The time taken to lose the righting reflex (sleep latency) and the total time spent asleep (sleep duration) are recorded.
Open-Field Test
This test is used to assess locomotor activity and exploratory behavior, which can be indicative of the sedative or anxiolytic effects of a compound.
Methodology:
-
Apparatus: An open-field arena, typically a square box (e.g., 50 cm x 50 cm x 40 cm) with the floor divided into a grid of equal squares, is used. The arena is placed in a sound-attenuated and dimly lit room.
-
Animals: Mice are used as described in the pentobarbital-induced sleep test.
-
Procedure: Thirty minutes after oral administration of the test substance or vehicle, each mouse is placed individually in the center of the open-field arena.
-
Recording: The behavior of the mouse is recorded for a set period, usually 5 to 10 minutes, using a video camera mounted above the arena.
-
Data Analysis: The following parameters are typically measured:
-
Locomotor activity: Total distance traveled, number of grid lines crossed.
-
Exploratory behavior: Time spent in the central versus peripheral zones of the arena, number of rearings. A decrease in these activities can indicate a sedative effect.
-
Neurotransmitter Analysis via High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
This method is employed to quantify the levels of key neurotransmitters in brain tissue or serum.
Methodology:
-
Sample Collection: Following behavioral tests, animals are euthanized, and brain tissue (e.g., hypothalamus, hippocampus) and/or trunk blood are collected. Serum is separated from the blood by centrifugation.
-
Sample Preparation:
-
Brain Tissue: The tissue is homogenized in a solution like 0.1 M perchloric acid to precipitate proteins. The homogenate is then centrifuged, and the supernatant is collected.
-
Serum: Proteins in the serum are precipitated using a similar method.
-
-
HPLC-ECD Analysis:
-
The supernatant is injected into an HPLC system equipped with a C18 reverse-phase column.
-
A mobile phase, typically a buffer solution containing an organic modifier, is used to separate the neurotransmitters.
-
An electrochemical detector is used to quantify the levels of 5-HT, dopamine, and norepinephrine (B1679862) based on their electrochemical properties.
-
-
Data Quantification: The concentrations of the neurotransmitters are determined by comparing the peak areas of the samples to those of known standards.
Signaling Pathways and Mechanisms of Action
The sedative effects of Jujubosides A and B are primarily attributed to their modulation of the GABAergic and serotonergic neurotransmitter systems.
GABAergic Pathway
Jujuboside A has been shown to enhance the function of GABA, the primary inhibitory neurotransmitter in the central nervous system. It is believed to act on GABA-A receptors, increasing the influx of chloride ions into neurons, which leads to hyperpolarization and a reduction in neuronal excitability, resulting in a sedative effect.
Caption: Proposed mechanism of Jujuboside A action on the GABAergic pathway.
Serotonergic Pathway
The co-administration of Jujuboside A and B has been observed to increase the levels of serotonin (B10506) (5-HT) in the serum. Serotonin is a key neurotransmitter involved in the regulation of the sleep-wake cycle. By increasing serotonin levels, the combination of Jujubosides may promote sleep and exert its sedative effects.
Caption: Postulated effect of Jujuboside A and B co-administration on the serotonergic pathway.
Experimental Workflow
The validation of the sedative effects of Jujuboside A and B, and their combination, typically follows a multi-step experimental workflow.
Caption: A typical experimental workflow for validating the sedative effects of Jujubosides.
References
- 1. Sleep-Enhancing Effect of Water Extract from Jujube (Zizyphus jujuba Mill.) Seeds Fermented by Lactobacillus brevis L32 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jujuboside A prevents sleep loss-induced disturbance of hippocampal neuronal excitability and memory impairment in young APP/PS1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanism of simultaneous intake of Jujuboside A and B in the regulation of sleep at the hypothalamic level - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Jujuboside B
FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides essential safety and logistical information for the handling and disposal of Jujuboside B. Given that Jujuboside B is classified as harmful if swallowed, adherence to strict safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of research.
Hazard Identification and Personal Protective Equipment (PPE)
Jujuboside B is categorized as Acute Toxicity, Oral (Category 4), with the hazard statement H302: Harmful if swallowed[1][2]. The following personal protective equipment is mandatory to mitigate exposure risks during handling.
| Procedure | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Aliquoting (Solid) | Safety goggles | 2 pairs of nitrile gloves | Lab coat (fully buttoned) | N95 or higher-rated respirator |
| Solubilizing/Diluting | Safety goggles with face shield | 2 pairs of nitrile gloves | Lab coat (fully buttoned) | Work within a certified chemical fume hood |
| In Vitro/In Vivo Assays | Safety glasses | Nitrile gloves | Lab coat (fully buttoned) | Work within a biosafety cabinet (Class II) for cell-based assays |
| Spill Cleanup | Safety goggles with face shield | Heavy-duty nitrile gloves | Disposable gown over lab coat | N95 or higher-rated respirator |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic approach to handling Jujuboside B is crucial for minimizing contamination and exposure. The following workflow outlines the key procedural steps from receipt of the compound to its final disposal.
Caption: Workflow for the safe handling of Jujuboside B.
Experimental Protocols: Best Practices
While specific experimental designs will vary, the following safety measures must be integrated into all procedures involving Jujuboside B.
Working with Solid Jujuboside B:
-
Ventilation : Always handle solid Jujuboside B within a certified chemical fume hood or a powder containment hood to prevent the inhalation of airborne particles.
-
Static Control : To prevent the dispersal of fine powder, utilize an anti-static gun or ionizer when weighing the compound.
-
Dedicated Equipment : Use designated spatulas and weigh boats for handling Jujuboside B to avoid cross-contamination.
Working with Solubilized Jujuboside B:
-
Secondary Containment : When transporting or storing solutions of Jujuboside B, always use secondary containers to mitigate the risk of spills.
-
Clear Labeling : Ensure all containers with Jujuboside B solutions are clearly labeled with the chemical name, concentration, solvent, and appropriate hazard warnings.
-
Aerosol Prevention : Avoid procedures that may generate aerosols, such as vigorous vortexing or shaking, outside of a primary containment device like a biosafety cabinet.
Disposal Plan: Managing Jujuboside B Waste
Proper disposal of Jujuboside B and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
| Waste Type | Container | Disposal Procedure |
| Unused Solid Jujuboside B | Labeled Hazardous Chemical Waste Container | Dispose of through your institution's hazardous waste program. |
| Contaminated Labware (e.g., pipette tips, tubes) | Hazardous Waste Bag (double-bagged) | Collect in a designated, labeled hazardous waste bag within the work area. |
| Contaminated Liquid Waste | Labeled Hazardous Liquid Waste Container | Collect all liquid waste containing Jujuboside B in a sealed and clearly labeled container. |
| Contaminated PPE | Hazardous Waste Bag (double-bagged) | Dispose of all gloves, gowns, and other disposable PPE as hazardous waste. |
Emergency Procedures: In Case of Exposure
Immediate and appropriate action is crucial in the event of an exposure to Jujuboside B.
-
Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and remove any contaminated clothing.
-
Eye Contact : Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation : Move the affected individual to fresh air immediately.
-
Ingestion : Rinse the mouth with water. Do not induce vomiting.
In all cases of exposure, seek immediate medical attention. Provide medical personnel with the Safety Data Sheet (SDS) and any other relevant information about the compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
